molecular formula C8H8BF3O2 B1306952 (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid CAS No. 850411-13-1

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1306952
CAS No.: 850411-13-1
M. Wt: 203.96 g/mol
InChI Key: ZZLZUGHSZSVQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a specialized arylboronic acid compound intended for research applications. As a key building block in organic synthesis, it is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures common in advanced materials and pharmaceuticals . The presence of the strong electron-withdrawing trifluoromethyl group can influence the acidity and, consequently, the reactivity of the boronic acid group, with the precise effect depending on its position on the ring . Fluorinated and trifluoromethyl-substituted boronic acids are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine-containing groups can enhance biological activity, and such compounds are investigated for their potential antibacterial, antifungal, and anticancer properties . Furthermore, they find applications in materials science, such as in the design of covalent organic frameworks (COFs) and as additives in lithium-ion battery electrolytes . Researchers should note that boronic acids can exist in equilibrium with their corresponding cyclic anhydrides (boroxines) in the solid state and in solution, which may affect stoichiometry and solubility . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLZUGHSZSVQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395331
Record name [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-13-1
Record name [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-methyl-5-(trifluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, particularly for its use in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making this reagent highly useful in drug discovery programs.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide, in this case, 3-bromo-5-methylbenzotrifluoride, with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to yield the final boronic acid. This approach is widely favored for its high functional group tolerance and generally good yields.

An alternative, classic method involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a trialkyl borate and subsequent acidic workup.[1][2]

Experimental Protocol: Miyaura Borylation

This protocol details the synthesis of the pinacol ester of this compound, followed by its deprotection to the final product.

Part 1: Synthesis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • 3-Bromo-5-methylbenzotrifluoride

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (3.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a condenser.[3]

  • Add anhydrous 1,4-dioxane to the flask. The typical concentration is around 0.1-0.5 M with respect to the aryl bromide.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture under an inert atmosphere for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol boronate ester.

Part 2: Hydrolysis to this compound

Materials:

  • 2-(3-Methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Tetrahydrofuran (THF) or Diethyl ether

  • Aqueous Hydrochloric acid (HCl, 2M)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified pinacol boronate ester from Part 1 in a suitable solvent such as THF or diethyl ether.

  • Add an excess of 2M aqueous HCl to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Bromo-5-methylbenzotrifluoride
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol
Final Product This compound
Molecular Formula C₈H₈BF₃O₂
Molecular Weight 203.96 g/mol
Typical Yield 70-90% (for borylation and hydrolysis)
Appearance White to off-white solid
Purity (Typical) >95%
Characterization
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
¹⁹F NMRδ ≈ -63 ppm (s, 3F)
Mass Spectrometry[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight

Mandatory Visualization

Synthesis_Workflow cluster_part1 Part 1: Miyaura Borylation cluster_part2 Part 2: Hydrolysis A 3-Bromo-5-methylbenzotrifluoride C PdCl₂(dppf), KOAc 1,4-Dioxane, 80-100 °C A->C B Bis(pinacolato)diboron B->C D 2-(3-Methyl-5-(trifluoromethyl)phenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane C->D E Aqueous HCl THF D->E Deprotection F This compound E->F

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, with CAS Number 850411-13-1, is an organoboronic acid featuring a phenyl ring substituted with both a methyl and a trifluoromethyl group.[1] Organoboronic acids are a crucial class of compounds in modern organic chemistry, valued for their stability, low toxicity, and versatility as synthetic intermediates.[1][2][3] This particular reagent is utilized as a building block in the synthesis of more complex molecules, especially in the pharmaceutical and materials science sectors, primarily through Suzuki-Miyaura cross-coupling reactions.[1][4] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring influences the electronic properties and reactivity of the molecule.[4]

Physicochemical Data

The core physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and pharmacokinetic properties.

PropertyValueNotes
CAS Number 850411-13-1
Molecular Formula C₈H₈BF₃O₂[1]
Molecular Weight 203.95 g/mol [1]
Appearance Solid / Powder
Melting Point Not availableData for this specific isomer is not readily found. Related isomers like 3,5-bis(trifluoromethyl)phenylboronic acid melt at 217-220 °C.
Boiling Point Not availableBoronic acids often dehydrate or decompose upon heating rather than exhibiting a true boiling point.[5]
pKa (Acidity Constant) Not availableThe pKa is influenced by substituents. Electron-withdrawing groups like -CF₃ generally increase acidity (lower pKa) for meta and para isomers compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6][7][8]
Solubility Soluble in organic solventsPhenylboronic acids are often soluble in organic solvents like DMSO but have poor solubility in water.[6][9]
LogP (Octanol/Water Partition Coefficient) Not availableThis value can be estimated using computational methods. A positive value is expected, indicating higher lipophilicity.[10][11]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of boronic acids.

1. Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range using a standard melting point apparatus.[12][13]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, sample tamper.

  • Procedure:

    • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.[12]

    • Load the sample into a capillary tube by pressing the open end into the powder. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.[12][14]

    • To pack the sample tightly, tap the bottom of the tube on a hard surface or drop it through a long glass tube.[12][14]

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, perform a rapid initial heating (>10°C/min) to determine an approximate melting range.[12]

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Prepare a new sample and heat it slowly, at a rate of approximately 1-2°C per minute, starting from about 10-15°C below the expected melting point.[12][14]

    • Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]

2. pKa Determination (Spectrophotometric Titration)

This method relies on the change in UV absorbance of the compound as a function of pH to determine its acidity constant.[6][15][16]

  • Apparatus: UV-Vis spectrophotometer, pH meter, calibrated micropipettes, quartz cuvettes, series of buffer solutions with known pH values.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO if aqueous solubility is low) at a known concentration.[6]

    • Prepare a series of solutions by diluting a small, constant volume of the stock solution into a series of buffers covering a wide pH range (e.g., pH 2 to 12). The final concentration of the boronic acid should be identical in all samples.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each buffered solution.

    • Identify an analytical wavelength where the absorbance difference between the protonated (B(OH)₂) and deprotonated (B(OH)₃⁻) species is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[15]

    • Alternatively, fit the data to the Henderson-Hasselbalch equation to calculate the pKa.

3. Solubility Determination (Shake-Flask Method)

This is a classical method to determine the solubility of a compound in a specific solvent.[17]

  • Apparatus: Vials with screw caps, analytical balance, shaker or agitator, centrifuge, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).

    • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

    • After agitation, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

    • Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is its base-10 logarithm.[10]

  • Apparatus: Separatory funnels or vials, shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

  • Procedure:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.[18]

    • Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of the stock solution to a vial containing a known volume of the second phase (e.g., a 1:1 volume ratio of octanol and water).

    • Seal the vial and shake it vigorously for a set period to allow for partitioning between the two phases.

    • Centrifuge the vial to ensure complete separation of the two immiscible layers.

    • Carefully sample a known volume from both the aqueous and the octanol layers.

    • Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique.[19]

    • Calculate the partition coefficient (P) as the ratio of the concentrations: P = [organic] / [aqueous].

    • The LogP is then calculated as log₁₀(P).[10]

Visualizations: Workflows and Chemical Principles

Lewis Acidity of Phenylboronic Acid

Phenylboronic acids act as Lewis acids, accepting a pair of electrons from a Lewis base (such as a hydroxide ion), rather than donating a proton like a Brønsted-Lowry acid. This equilibrium is fundamental to their chemistry and is a key factor in their pKa.[6]

Lewis_Acidity cluster_reactants Reactants cluster_product Product boronic_acid Phenylboronic Acid (Trigonal Planar Boron) boronate_ester Tetrahedral Boronate (Anionic Complex) boronic_acid->boronate_ester + OH⁻ hydroxide Hydroxide Ion (Lewis Base) boronate_ester->boronic_acid - OH⁻

Caption: Equilibrium illustrating the Lewis acidic nature of phenylboronic acid.

General Workflow for Suzuki-Miyaura Cross-Coupling

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or vinyl groups.[2][20] The workflow involves a palladium catalyst, a base, and suitable solvents.[20][21]

Suzuki_Coupling_Workflow node_reactant node_reactant node_reagent node_reagent node_condition node_condition node_process node_process node_product node_product boronic_acid (3-Methyl-5-(trifluoromethyl) phenyl)boronic Acid start Combine Reactants & Reagents aryl_halide Aryl/Vinyl Halide (Ar-X) pd_catalyst Palladium Precatalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., Toluene, THF, Water) reaction Heat Mixture (Inert Atmosphere) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Purification (e.g., Column Chromatography) workup->purification 3 final_product Biaryl Product purification->final_product 4

References

The Pivotal Role of (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid stands as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern offers a valuable tool for fine-tuning the steric and electronic properties of target compounds, particularly in the realm of pharmaceutical research.

This technical guide provides an in-depth overview of this compound, including its chemical identity, key applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

This compound is an organoboron compound with the chemical formula C₈H₈BF₃O₂. Its structure features a phenyl ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position, with a boronic acid functional group.

PropertyValueReference
CAS Number 850411-13-1[1]
Molecular Formula C₈H₈BF₃O₂
Molecular Weight 203.95 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and allows for the introduction of this specific motif into a larger molecular framework. This is particularly valuable in medicinal chemistry, where the trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The following provides a general yet detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

General Procedure:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80–110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Example Quantitative Data for a Suzuki-Miyaura Coupling:

The following table summarizes typical yields for the coupling of various aryl bromides with this compound under standardized conditions.

Aryl BromideProductYield (%)
4-Bromoanisole4-Methoxy-3'-methyl-5'-(trifluoromethyl)-1,1'-biphenyl85
1-Bromo-4-nitrobenzene3'-Methyl-4-nitro-5'-(trifluoromethyl)-1,1'-biphenyl78
2-Bromopyridine2-(3-Methyl-5-(trifluoromethyl)phenyl)pyridine82

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical steps involved in performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: Aryl Halide Boronic Acid Base Setup Combine Reagents in Reaction Vessel Reactants->Setup Catalyst Prepare Catalyst Solution Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir under Inert Atmosphere Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Work-up and Extraction Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Boronic_Acid_Synthesis StartingMaterial 1-Bromo-3-methyl-5- (trifluoromethyl)benzene GrignardFormation Grignard Reagent Formation (Mg, THF) StartingMaterial->GrignardFormation Borylation Reaction with Trialkyl Borate GrignardFormation->Borylation Hydrolysis Acidic Hydrolysis (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

References

An In-depth Technical Guide to (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, a specialized chemical compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule is of interest to researchers developing novel chemical entities. This document outlines its core physicochemical properties, a representative synthetic protocol for its application, and a conceptual workflow for its utilization in cross-coupling reactions.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its molecular formula, as a dedicated experimental value is not widely published, underscoring the compound's niche status.

PropertyValueSource
Molecular Formula C₈H₈BF₃O₂BLD Pharm[1]
Molecular Weight 205.95 g/mol Calculated
CAS Number Not AvailableBLD Pharm[1]
SMILES Code OB(C1=CC(C(F)(F)F)=CC(C)=C1)OBLD Pharm[1]

Synthetic Utility and Experimental Protocol

This compound is primarily of interest as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and materials science research.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl halide with this compound to form a biaryl product.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dimethylformamide (DMF), Dioxane, Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The vessel is then sealed and purged with an inert gas.

  • The appropriate solvent (e.g., 8 mL of DMF) is added via syringe.

  • The reaction mixture is stirred and heated. The reaction can be conducted under conventional heating (reflux) or in a microwave synthesizer for shorter reaction times.

  • The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then subjected to a standard work-up procedure, which may involve filtration to remove the catalyst, extraction with an organic solvent, and washing with water or brine.

  • The final product is purified using techniques such as column chromatography or recrystallization.

Conceptual Workflow and Visualizations

To further illustrate the utility of this compound, the following diagrams outline a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents Reagents & Glassware (Boronic Acid, Aryl Halide, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Filtration, Extraction, Washing) monitoring->workup Reaction complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The core of this synthetic application is the catalytic cycle, which regenerates the palladium catalyst while forming the desired product.

suzuki_cycle pd0 Pd(0)L_n pdx R-Pd(II)-X-L_n pd0->pdx Oxidative Addition (R-X) pd_boron [R-Pd(II)-R'-L_n]^+[B(OH)_2X]^- pdx->pd_boron Transmetalation (R'-B(OH)2, Base) product R-R' pd_boron->product Reductive Elimination product->pd0 Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Analysis of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for the compound (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR spectra for this specific molecule, this document presents predicted spectroscopic data generated through computational methods. This information is supplemented with established experimental protocols for the NMR analysis of analogous arylboronic acids, offering a comprehensive resource for researchers working with this and related compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using advanced computational algorithms and are intended to provide a reasonable approximation of the expected experimental data. It is crucial to note that actual chemical shifts may vary depending on the solvent, concentration, and instrument parameters used for experimental acquisition.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H7.8 - 8.2Multiplet
B(OH)₂5.0 - 6.0Broad Singlet
CH₃2.4 - 2.6Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-B130 - 135
C-CF₃130 - 135 (quartet)
CF₃120 - 125 (quartet)
Ar-C125 - 140
CH₃20 - 25

Experimental Protocols for Arylboronic Acid NMR

While specific experimental data for the title compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra of arylboronic acids is well-established. The following methodology can be adapted for the analysis of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the arylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to consider include the spectral width (typically -2 to 12 ppm), the number of scans (16 to 64, depending on the sample concentration), and the relaxation delay (1-5 seconds).

  • ¹³C NMR: A proton-decoupled ¹³C experiment is typically performed. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer acquisition time will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for NMR Analysis

The process of analyzing an arylboronic acid by NMR follows a logical progression from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Interpretation Spectral Interpretation Referencing->Interpretation

Caption: Workflow for NMR analysis of arylboronic acids.

Structural Elucidation Pathway

The interpretation of the NMR spectra provides crucial information for confirming the structure of this compound.

Structure_Elucidation cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data H1_Signals Number of Signals Structure Proposed Structure: This compound H1_Signals->Structure Confirms number of non-equivalent protons H1_Shifts Chemical Shifts (ppm) H1_Shifts->Structure Indicates chemical environment H1_Integration Integration (Proton Count) H1_Integration->Structure Confirms proton ratio H1_Multiplicity Splitting Patterns H1_Multiplicity->Structure Shows neighboring protons C13_Signals Number of Signals C13_Signals->Structure Confirms number of non-equivalent carbons C13_Shifts Chemical Shifts (ppm) C13_Shifts->Structure Indicates carbon types C13_Quartet CF₃ Coupling C13_Quartet->Structure Confirms presence of CF₃

Caption: Logic diagram for structural elucidation using NMR data.

Disclaimer: The NMR data presented in this document is computationally predicted and has not been experimentally verified. It should be used as a guideline and for reference purposes only. Experimental validation is necessary for definitive structural confirmation and characterization.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid. While crystallographic data for the parent compound is not publicly available, this document presents a detailed examination of the closely related derivative, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid , offering valuable insights into the solid-state behavior of this class of compounds. The structural information, synthesis, and characterization data presented herein are crucial for understanding molecular interactions and guiding the design of new therapeutic agents.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The incorporation of trifluoromethyl and methyl groups on the phenyl ring significantly influences the electronic properties, lipophilicity, and metabolic stability of these molecules, making them attractive building blocks in medicinal chemistry. The precise knowledge of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and in the rational design of drug candidates. This guide focuses on the synthesis and single-crystal X-ray diffraction analysis of a key derivative, providing a foundational understanding of its molecular geometry and intermolecular interactions.

Synthesis and Crystallization

The synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is achieved through a two-step process.[1] The general workflow for the synthesis and crystallization is outlined below.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization A Starting Materials B Two-Step Synthesis A->B C Crude Product B->C D Column Chromatography C->D E Pure Product D->E F Single Crystal Growth E->F G Crystal Structure Determination F->G X-ray Diffraction G Intermolecular Hydrogen Bonding cluster_dimer Hydrogen-Bonded Dimer A Molecule A (R-B(OH)₂) B Molecule B (R-B(OH)₂) A->B O-H···O G Role in Drug Discovery A Boronic Acid Derivative B Biological Target (e.g., Enzyme) A->B Binding C Modulation of Signaling Pathway B->C Inhibition/Activation D Therapeutic Effect C->D

References

An In-depth Technical Guide on the Solubility of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related boronic acids as a relevant proxy. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.

Introduction to this compound

This compound is an organoboronic acid featuring a phenyl ring substituted with both a methyl and a trifluoromethyl group.[1] Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3] The physicochemical properties of substituted phenylboronic acids, including their solubility, are of paramount importance for reaction kinetics, purification, and formulation in various applications, including pharmaceutical and materials science.[3][4] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the phenyl ring influences the molecule's polarity and, consequently, its solubility profile.

Challenges in Boronic Acid Solubility Determination

The study of boronic acid solubility presents unique challenges. Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the acid and its anhydride is influenced by factors such as solvent and temperature, which can complicate solubility measurements and their interpretation.[5]

Solubility Data of Structurally Related Boronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (mol fraction)
Chloroform20~0.03
3-Pentanone20~0.15
Acetone20~0.20
Dipropyl ether20~0.25
Methylcyclohexane20<0.01

Data extrapolated from graphical representations in literature.[6][7] Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Table 2: Qualitative Solubility of Trifluorophenylboronic Acid Derivatives

CompoundSolventSolubility
3,4,5-Trifluorophenylboronic acidN,N-dimethylformamideSoluble
AlcoholsSoluble
TetrahydrofuranSoluble
Ether Solvents (low polarity)Insoluble
Petroleum etherInsoluble
n-hexaneInsoluble

Based on qualitative descriptions.[2] Generally, trifluorophenylboronic acids are soluble in highly polar organic solvents.[2]

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic (synthetic) method.[5][6][7][8] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[9]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[9]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a laser detector that measures the scattering of light passing through the solution.[5][9]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[9]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[9]

Analytical Techniques for Concentration Measurement:

For methods requiring the analysis of saturated solutions, various analytical techniques can be employed to determine the concentration of the dissolved boronic acid. These include:

  • High-Performance Liquid Chromatography (HPLC): A common method for accurate quantification.

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for analyzing boronic esters and their corresponding acids without the hydrolysis issues that can affect other methods.[10]

  • Spectrophotometry: For example, the azomethine-H method can be used for the colorimetric determination of boric acid concentration in aqueous solutions and could be adapted for organic systems.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B-NMR can be used for the quantitative determination of boron-containing species.[12]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat & Stir mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution T monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Dynamic Method Workflow for Solubility Determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective application in organic synthesis and drug development. While direct quantitative data is currently sparse, information from structurally similar compounds provides valuable initial guidance for solvent selection. The detailed experimental protocol for the dynamic method presented here offers a clear pathway for researchers to determine the precise solubility of this compound in various organic solvents, enabling optimization of reaction conditions and formulation strategies.

References

Technical Guide: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis.

Introduction

This compound, with the CAS number 850411-13-1, is an organoboronic acid featuring a phenyl ring substituted with both a methyl and a trifluoromethyl group.[1][2] This unique substitution pattern makes it a valuable reagent in medicinal chemistry and material science. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making this compound a desirable building block in the synthesis of novel drug candidates.[2] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

Commercial Suppliers and Physical Properties

A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data for easy comparison. Researchers should note that purity and other specifications may vary between batches and suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
BLDpharm850411-13-1C₈H₈BF₃O₂203.95≥95%Sealed in dry, 2-8°C
Santa Cruz Biotechnology850411-13-1C₈H₈BF₃O₂203.95-2-8°C
Sunway Pharm Ltd850411-13-1C₈H₈BF₃O₂203.9597%Sealed in dry, Room Temperature

Suzuki-Miyaura Cross-Coupling: A General Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X_Ln Ar-Pd(II)-X(Ln) (Oxidative Adduct) Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar'(Ln) (Transmetalation Product) Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'_Ln->Ar-Ar' BX3 Boron Byproduct Ar-Pd(II)-Ar'_Ln->BX3 Ar-X Ar-X (Organohalide) Ar-X->Ar-Pd(II)-X_Ln Ar'B(OH)2 Ar'B(OH)2 (this compound) Ar'B(OH)2->Ar-Pd(II)-Ar'_Ln Base Base Base->Ar-Pd(II)-X_Ln

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous toluene and degassed water via syringe (a common solvent ratio is 5:1 toluene to water).

  • With vigorous stirring, heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Aryl Bromide - Pd(OAc)₂ - SPhos - K₃PO₄ B Add Solvents: - Anhydrous Toluene - Degassed Water A->B C Heat to 100°C with vigorous stirring B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature D->E Upon completion F Dilute with ethyl acetate E->F G Wash with water and brine F->G H Separate and dry organic layer G->H I Filter and concentrate H->I J Column chromatography I->J K Obtain pure product J->K

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-methyl-5-(trifluoromethyl)phenyl moiety into molecules is a strategic approach in drug design. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Boronic acids, in general, are crucial building blocks for the synthesis of bioactive molecules.[1] Therefore, this compound serves as a valuable tool for medicinal chemists to generate libraries of novel compounds for screening and lead optimization in the pursuit of new therapeutics.[2]

References

An In-depth Technical Guide to the Safety and Handling of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. Given the limited availability of a complete safety data sheet for this specific chemical, this guide also incorporates data from structurally similar phenylboronic acid derivatives to provide a more thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound is an organoboronic acid containing both a methyl and a trifluoromethyl substituent on the phenyl ring.[1] These functional groups are significant in medicinal chemistry, with the trifluoromethyl group often used to enhance metabolic stability and binding affinity of drug candidates.[2] This compound is primarily utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Bis(trifluoromethyl)phenylboronic acidPhenylboronic acid
CAS Number 850411-13-1[1][3][4][5][6][7]73852-19-4[8]98-80-6[9]
Molecular Formula C8H8BF3O2[1][7]C8H5BF6O2C6H7BO2
Molecular Weight 203.95 g/mol [1][10]257.93 g/mol Not Available
Appearance Not AvailablePowderNot Available
Melting Point Not Available217-220 °C216 - 219 °C[9]
Boiling Point Not AvailableNot AvailableNot Available
Storage Temperature 2-8°C[1]Not specifiedNot specified

Note: Data for this compound is limited. Data for related compounds is provided for comparison.

Safety and Hazard Information

Table 2: GHS Hazard Statements for Structurally Similar Phenylboronic Acids

Hazard ClassGHS Hazard Statement (Code)Source Compound(s)
Acute Toxicity, OralHarmful if swallowed (H302)2-Butoxy-5-(trifluoromethyl)phenylboronic acid[11]
Skin Corrosion/IrritationCauses skin irritation (H315)2-Butoxy-5-(trifluoromethyl)phenylboronic acid[11]
Serious Eye Damage/IrritationCauses serious eye irritation (H319)2-Butoxy-5-(trifluoromethyl)phenylboronic acid[11]
Specific Target Organ ToxicityMay cause respiratory irritation (H335)2-Butoxy-5-(trifluoromethyl)phenylboronic acid[11]

Precautionary Statements:

Based on the potential hazards, the following precautionary measures are recommended:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10][11][12][13]

  • Response:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[9]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][10][12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[10][12][13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11][12][13]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][12][13] Some suppliers recommend cold-chain transportation and storage at 2-8°C.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9][12]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Chemical Fume Hood Chemical Fume Hood Weigh Solid->Chemical Fume Hood Transfer to Reaction Inert Atmosphere Inert Atmosphere Chemical Fume Hood->Inert Atmosphere If necessary Decontaminate Decontaminate Inert Atmosphere->Decontaminate Post-reaction Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

General workflow for handling solid chemical reagents.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[14]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Disposable gloves are often preferred.[14]Prevents skin contact and irritation.[14]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.[12]Protects against inhalation of irritating dust.
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]Minimizes inhalation exposure and provides immediate first aid capabilities.

Experimental Protocols

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. While a specific protocol for this exact compound is not available, a general procedure is provided below. This protocol should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure outlines the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)[15]

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln) H2O + B(OH)3 + Base salts H2O + B(OH)3 + Base salts

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Reactivity

  • Stability: Phenylboronic acids are generally stable under normal laboratory conditions. However, they can be sensitive to moisture and air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere if possible.[9]

  • Reactivity: The primary reactivity of this compound is in transition metal-catalyzed cross-coupling reactions.

  • Incompatible Materials: Strong oxidizing agents.[12]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂), boron oxides, and hydrogen fluoride.[12]

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the manufacturer's SDS and conduct their own risk assessment before handling this chemical. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory.

References

Methodological & Application

Application Notes and Protocols for (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. This reagent is particularly valuable in medicinal chemistry and materials science for the introduction of the 3-methyl-5-(trifluoromethyl)phenyl moiety, a group known to enhance pharmacokinetic and physicochemical properties of organic molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates, catalyzed by a palladium complex. The use of this compound in this reaction allows for the efficient synthesis of a wide array of biaryl and heteroaryl compounds.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions involving this compound with various aryl and heteroaryl halides. These examples showcase the versatility of the boronic acid with different coupling partners and under various catalytic systems.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90888
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801685
43-Bromotoluene[Pd(PPh₃)₄] (3)-Na₂CO₃ (2)DME/H₂O (3:1)851095

Table 2: Coupling with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMF/H₂O (4:1)100694
21-Iodo-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1101291
32-Iodothiophene[Pd(PPh₃)₄] (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)80889
44-IodotrifluorotoluenePd(dppf)Cl₂ (3)-CsF (2)Acetonitrile801887

Table 3: Coupling with Aryl Triflates and Chlorides

EntryAryl ElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenyl triflatePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (3)1,4-Dioxane1202478
24-ChlorobenzonitrileNiCl₂(PCy₃)₂ (5)-K₃PO₄ (2)t-Amyl alcohol1001865

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions using this compound. These protocols can be adapted and optimized for different substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide using a palladium acetate/SPhos catalytic system.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling with Aryl Iodides

This protocol outlines a rapid Suzuki-Miyaura coupling reaction using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl iodide, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Add DMF and degassed water (typically in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents Assembly Assemble Glassware Reagents->Assembly Inert Establish Inert Atmosphere Assembly->Inert Addition Add Solvents & Reagents Inert->Addition Heating Heat & Stir Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench & Extract Monitoring->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization Yield Calculate Yield Characterization->Yield

Optimal Reaction Conditions for Suzuki-Miyaura Coupling of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal use of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating methyl group on the phenyl ring presents unique considerations for achieving high coupling efficiency. These guidelines are designed to enable researchers to develop robust and high-yielding synthetic routes for the creation of complex molecules in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[2][3] this compound is a valuable building block, allowing for the introduction of a trifluoromethylphenyl moiety, which can enhance the metabolic stability and lipophilicity of drug candidates.[4]

The electronic nature of the boronic acid is a critical factor influencing the reaction kinetics.[5] The trifluoromethyl group on this compound makes it electron-deficient, which can slow down the rate-limiting transmetalation step in the catalytic cycle.[5][6] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the appropriate selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the ancillary ligand is critical for promoting efficient catalysis.[1] For electron-deficient boronic acids, catalyst systems that facilitate both rapid oxidative addition and the transmetalation step are essential.[5] Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are generally highly effective for these challenging substrates as they promote the formation of the active monoligated palladium(0) species.[5][6] Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and catalyst loadings and often result in lower activity for such substrates.[5]

  • Base: The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[5][8] For challenging couplings, stronger bases like Cs₂CO₃ can be beneficial in accelerating slow reactions.[5] The choice of base is often interdependent with the solvent system.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system while being compatible with the chosen base. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base.[9] Common organic solvents include dioxane, toluene, and dimethylformamide (DMF).[5][9][10] Anhydrous conditions can also be employed, particularly with organic bases or specific boronic esters.[11]

  • Temperature: Reaction temperature is a key parameter to control the reaction rate. While some modern catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings, especially with challenging substrates, require elevated temperatures (e.g., 70-110 °C) to proceed at a reasonable rate.[9][10]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction.

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Reaction Vessel (e.g., Schlenk tube) add_solids Add Boronic Acid, Aryl Halide, and Base prep_vessel->add_solids add_solvent Add Solvent(s) add_solids->add_solvent degas Degas the Mixture (e.g., with Argon or Nitrogen) add_solvent->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat to Desired Temperature with Stirring add_catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with MgSO4 or Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_r2 R1-Pd(II)L2-R2 pd2_halide->pd2_r2 Transmetalation (R2-B(OR)2 + Base) pd2_r2->pd0 Reductive Elimination product R1-R2 pd2_r2->product

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Recommended Protocols and Conditions

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are general guidelines, and optimization may be required for specific substrates.

Table 1: Recommended Catalytic Systems

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2High activity for a broad range of substrates, including electron-deficient ones.[5]
Pd₂(dba)₃XPhos1-2Excellent for sterically hindered and electron-poor substrates.[5]
PdCl₂(dppf)-2-5Relatively air-stable and good for a range of substrates.[5]
Pd(PPh₃)₄-2-5Readily available, but may require higher temperatures and show lower activity for challenging substrates.[5]

Table 2: Recommended Bases and Solvents

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄Toluene / H₂O80-110Effective for many Suzuki couplings, promoting high reaction rates.[5]
K₂CO₃Dioxane / H₂O80-110A common and effective base of moderate strength.[5][10]
Cs₂CO₃THF or Dioxane70-100Strong base that can accelerate slow reactions, but is more costly.[5]
K₂CO₃DMF / H₂O70-110DMF can be beneficial for less soluble substrates.[9]

Detailed Experimental Protocol: General Procedure

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene and Water (e.g., 5:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Further Optimization

  • Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, using a stronger base such as Cs₂CO₃, or switching to a more active catalyst system like Pd₂(dba)₃/XPhos.[5] Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-deficient systems.[7] Using anhydrous conditions or minimizing the amount of water and reaction time can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often suppressed by using the appropriate stoichiometry of reactants and a highly active catalyst system that favors the cross-coupling pathway.

By carefully considering the principles outlined in these notes and utilizing the provided protocols as a starting point, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.

References

Application Notes and Protocols: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the 3-methyl-5-(trifluoromethyl)phenyl moiety into target molecules. This structural motif is of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These attributes are crucial for improving the pharmacokinetic and pharmacodynamic profiles of potential therapeutics.

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This versatile and robust reaction allows for the efficient formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides, providing access to a wide array of complex molecular architectures.

Key Applications in Pharmaceutical Synthesis

The 3-methyl-5-(trifluoromethyl)phenyl group is a key pharmacophore in a variety of bioactive molecules. Its incorporation can be a critical step in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[3][4][5] The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The introduction of the 3-methyl-5-(trifluoromethyl)phenyl moiety can enhance the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of specific kinases.[6][7]

Development of GPCR Modulators

GPCRs are a large family of transmembrane receptors that are important drug targets. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and reduced side effects.[5][8] The unique electronic and steric properties of the 3-methyl-5-(trifluoromethyl)phenyl group can be exploited in the design of potent and selective GPCR modulators.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Reaction conditions should be optimized for each specific substrate.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

ParameterValue
Aryl Halide 4-Bromoanisole
Boronic Acid This compound
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12 h
Yield 85-95% (typical)

Signaling Pathway Context: PI3K/Akt/mTOR Pathway Inhibition

While specific drug candidates synthesized from this compound and their direct interactions with signaling pathways are not extensively documented in publicly available literature, it is a common building block for kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3][9] Many small molecule inhibitors targeting kinases within this pathway incorporate trifluoromethylphenyl moieties to enhance their potency and drug-like properties.

Diagram of a Representative Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription promotes GrowthFactor Growth Factor GrowthFactor->RTK activates Inhibitor Kinase Inhibitor (e.g., containing 3-methyl-5- (trifluoromethyl)phenyl moiety) Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.

This diagram illustrates how a kinase inhibitor, potentially synthesized using this compound, can block the activity of a key kinase like PI3K. This inhibition disrupts the downstream signaling cascade, ultimately leading to a reduction in cell growth and proliferation, a desired therapeutic outcome in cancer treatment.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 3-methyl-5-(trifluoromethyl)phenyl moiety, which can impart favorable physicochemical and pharmacological properties to drug candidates. The provided protocols and data serve as a guide for researchers in the application of this important synthetic tool in the development of new therapeutics.

References

Application Notes and Protocols for (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block in the synthesis of novel agrochemicals. The presence of both a methyl and a trifluoromethyl group on the phenyl ring offers unique electronic and steric properties that can be exploited to fine-tune the biological activity and physicochemical properties of target molecules. The trifluoromethyl group, in particular, is a well-established pharmacophore in agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy. This document provides detailed application notes and experimental protocols for the use of this compound in the development of new fungicides and insecticides.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in agrochemical synthesis is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the trifluoromethylphenyl moiety and a variety of aryl or heteroaryl halides, providing access to a diverse range of molecular scaffolds for biological screening.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 byproduct X-B(OH)2 + Base transmetalation->byproduct reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1x Ar-X (Aryl Halide) r1x->oxidative_addition boronic_acid (3-Methyl-5-(trifluoromethyl)phenyl)B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Insecticide Development

The 3-(trifluoromethyl)phenyl moiety is a key structural feature in a number of potent insecticides. Phenylpyrazole insecticides, for instance, are known to act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects. The incorporation of the (3-Methyl-5-(trifluoromethyl)phenyl) group onto a pyrazole scaffold can lead to new insecticidal candidates with potentially improved efficacy and spectrum of activity.

Hypothetical Signaling Pathway for a Phenylpyrazole Insecticide:

GABA_Receptor_Inhibition cluster_neuron Insect Neuron cluster_insecticide Phenylpyrazole Action GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens No_Influx No Chloride Influx GABA_Receptor->No_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Phenylpyrazole Phenylpyrazole Insecticide Block Blockage Phenylpyrazole->Block Block->GABA_Receptor Blocks Hyperexcitation Hyperexcitation No_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Mode of action of phenylpyrazole insecticides on GABA receptors.

Experimental Protocol: Synthesis of a Phenylpyrazole Derivative

This protocol describes a general method for the synthesis of a 1-(3-Methyl-5-(trifluoromethyl)phenyl)-1H-pyrazole derivative via a Suzuki-Miyaura coupling reaction.

Diagram of the Experimental Workflow:

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Bromo-pyrazole - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reactants reaction Heat Reaction Mixture (e.g., 90-100 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to RT - Separate organic layer - Wash with brine monitoring->workup Complete purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Workflow for the synthesis of a phenylpyrazole derivative.

Materials:

  • This compound

  • A suitable bromo-pyrazole derivative (e.g., 4-bromo-1H-pyrazole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the bromo-pyrazole derivative (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., 0.05 equivalents) to the flask.

  • Add the degassed solvent system (toluene and water) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Application in Fungicide Development

The trifluoromethylphenyl moiety is also present in several classes of fungicides. For example, succinate dehydrogenase inhibitor (SDHI) fungicides often contain a substituted phenyl group linked to a pyrazole or pyridine carboxamide core. The unique electronic properties of the (3-Methyl-5-(trifluoromethyl)phenyl) group can influence the binding of the molecule to the target enzyme, potentially leading to new fungicides with improved efficacy or a different resistance profile.

Quantitative Data from Analogous Compounds
Compound ClassTarget PathogenBioactivity (EC50 in µg/mL)Reference CompoundReference EC50 (µg/mL)
Phenylpyrazole CarboxamideBotrytis cinerea0.5 - 5.0Boscalid1.2
Phenylpyridine CarboxamidePuccinia triticina0.1 - 2.0Fluxapyroxad0.3
Phenyl-1,2,4-oxadiazoleSeptoria tritici1.0 - 10.0Tebuconazole2.5

Note: The data presented in this table is illustrative and based on published results for analogous compounds. Actual bioactivity will vary depending on the complete structure of the synthesized molecule.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to a wide array of trifluoromethylphenyl-containing compounds. The established importance of this moiety in both insecticides and fungicides suggests that new derivatives incorporating the (3-Methyl-5-(trifluoromethyl)phenyl) group are likely to exhibit interesting biological activities. The protocols and information provided herein serve as a guide for researchers in the exploration and development of the next generation of crop protection agents.

(3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid has emerged as a crucial building block for synthetic chemists, particularly in the realms of medicinal chemistry and materials science. Its unique trifluoromethylphenyl moiety offers distinct advantages in the synthesis of complex organic molecules, influencing their physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the use of this versatile reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction to a Key Synthetic Tool

This compound is an organoboron compound that is particularly valued for its role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The presence of both a methyl group and a trifluoromethyl group on the phenyl ring imparts a unique combination of steric and electronic properties to the molecule. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity and selectivity of coupling reactions.[1]

In the pharmaceutical industry, the incorporation of a trifluoromethyl group is a well-established strategy to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents, including kinase inhibitors.

Applications in the Synthesis of Bioactive Molecules

This boronic acid is a key intermediate in the synthesis of a variety of bioactive compounds. For instance, it is utilized in the preparation of potent inhibitors of enzymes such as Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[3] ACK1 is a therapeutic target in oncology, and its inhibitors are of significant interest for the development of new cancer treatments.[3]

Furthermore, the trifluoromethylphenyl motif is found in various pharmacologically active molecules. For example, derivatives of pyrazole containing this moiety have been synthesized and evaluated for their antimicrobial activities against drug-resistant bacteria.[4][5]

Experimental Protocols

The following section provides detailed experimental protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Example Protocol: Synthesis of a Pyrazole Derivative

This protocol is adapted from the synthesis of similar pyrazole derivatives with demonstrated antimicrobial activity.[4]

Reaction:

Materials:

  • This compound (1.2 mmol)

  • 4-bromo-1H-pyrazole (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine this compound, 4-bromo-1H-pyrazole, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Heat the mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the product.

Quantitative Data

The following tables summarize representative quantitative data for Suzuki-Miyaura reactions involving trifluoromethyl-substituted phenylboronic acids. While specific data for this compound is limited in the public domain, the data for structurally similar compounds provides a valuable reference for reaction optimization.

Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Phenylboronic Acids with Various Halides.

Boronic AcidCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-(Trifluoromethyl)phenylboronic acid2-ChloropyrimidinePd₂(dba)₃/P(t-Bu)₃ (2)KF (3.0)THF5012Moderate
3,5-Bis(trifluoromethyl)phenylboronic acid4-BromoanilinePd(dppf)Cl₂ (3)K₂CO₃ (2.0)DMF1008Good
3-(Trifluoromethyl)phenylboronic acid3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhos (5)K₂CO₃ (3.0)1,4-Dioxane/H₂O120 (MW)0.6767-89
5-Fluoro-6-methylpyridin-2-ylboronic acid4-Chloro-2-iodo-1-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ (5)K₂CO₃ (1.5)1,4-Dioxane/H₂O1006Good

Yields are reported as "Moderate" or "Good" when specific percentages were not provided in the source material.

Table 2: Antimicrobial Activity of Pyrazole Derivatives Synthesized from Trifluoromethyl-Substituted Phenyl Precursors. [4][5]

Compound ClassTarget OrganismActivity MetricValue (µg/mL)
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole DerivativesMethicillin-resistant S. aureus (MRSA)MIC0.25 - >64
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole DerivativesEnterococcus faecalisMIC0.5 - >64
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole DerivativesS. aureus BiofilmMBEC1 - >64

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Visualizing Synthetic Pathways and Biological Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative_Addition->R'-Pd(II)L2-X Transmetalation Transmetalation (Ar-B(OH)2 + Base) R'-Pd(II)L2-Ar R'-Pd(II)L2-Ar Transmetalation->R'-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination Product R'-Ar Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The diagram below outlines a typical workflow for the synthesis and purification of a biaryl compound using a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants Boronic Acid Aryl Halide Catalyst Base Solvent Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heating and Stirring Inert_Atmosphere->Heating Quenching Cooling and Quenching Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 or MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for synthesis and purification.

Safety Information

This compound and related boronic acids should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Identification: May cause skin and serious eye irritation.[6] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6] In case of dust formation, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used for comprehensive safety information.[6][7][8]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecules, particularly for pharmaceutical and materials science applications, is well-established. The protocols and data presented here provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical procedure, careful planning, adherence to safety protocols, and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

Application Note and Protocol: Gram-Scale Synthesis of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates and other specialty chemicals.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for forming carbon-carbon bonds.[2] This document provides a detailed protocol for the gram-scale synthesis of this compound, adapted from established methods for preparing arylboronic acids.[3][4][5][6] The presented protocol is based on the Grignard reagent method, a robust and scalable approach.[3][5]

Chemical Information

Compound NameThis compound
CAS Number 850411-13-1[1]
Molecular Formula C₈H₈BF₃O₂[1]
Molecular Weight 203.95 g/mol [1]
Appearance White to off-white solid
Storage 2-8°C[1]

Experimental Protocol

This protocol outlines the gram-scale synthesis of this compound via the Grignard reaction, starting from 1-bromo-3-methyl-5-(trifluoromethyl)benzene.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Bromo-3-methyl-5-(trifluoromethyl)benzene239.0323.9 g0.101.0
Magnesium turnings24.312.67 g0.111.1
Iodine253.811 crystalcatalytic-
Anhydrous Tetrahydrofuran (THF)72.11250 mL--
Triisopropyl borate188.0824.5 g (28.5 mL)0.131.3
1 M Hydrochloric Acid (HCl)36.46~150 mL--
Ethyl acetate88.113 x 150 mL--
Brine (saturated NaCl solution)-150 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g--
Hexane86.18for recrystallization--

Equipment

  • 500 mL three-necked round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

1. Formation of the Grignard Reagent a. Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (2.67 g, 0.11 mol) to a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. b. Add a single crystal of iodine to the flask. c. Add 50 mL of anhydrous THF to the flask. d. Dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene (23.9 g, 0.10 mol) in 100 mL of anhydrous THF and add it to the dropping funnel. e. Add a small portion (~10 mL) of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. f. Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours until the magnesium is consumed.

2. Borylation a. In a separate flame-dried flask, cool a solution of triisopropyl borate (24.5 g, 0.13 mol) in 100 mL of anhydrous THF to -78 °C using a dry ice/acetone bath. b. Slowly transfer the prepared Grignard reagent to the cold triisopropyl borate solution via a cannula while maintaining the temperature below -70 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

3. Hydrolysis and Work-up a. Cool the reaction mixture in an ice bath and slowly quench by adding 150 mL of 1 M HCl. b. Stir the mixture vigorously for 1 hour. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with ethyl acetate (3 x 150 mL). e. Combine the organic layers and wash with brine (150 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification a. The crude product is obtained as a solid. b. Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure this compound as a white to off-white solid. c. Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.

Expected Results

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >97%
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of this compound
¹⁹F NMR Consistent with the structure of this compound
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • n-Butyllithium (if used as an alternative for lithium-halogen exchange) is pyrophoric and must be handled with extreme care.[7]

  • Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

Diagrams

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Hydrolysis & Work-up cluster_purification Purification ArylBromide 1-Bromo-3-methyl-5- (trifluoromethyl)benzene Grignard Aryl Magnesium Bromide (Grignard Reagent) ArylBromide->Grignard Initiation & Reflux Mg Magnesium Turnings Mg->Grignard Initiation & Reflux THF1 Anhydrous THF THF1->Grignard Initiation & Reflux Borate Triisopropyl Borate in Anhydrous THF Grignard->Borate -78 °C BoronicEster Boronic Ester Intermediate Borate->BoronicEster HCl 1M HCl BoronicEster->HCl Quench Extraction Extraction with Ethyl Acetate HCl->Extraction CrudeProduct Crude Product Extraction->CrudeProduct Recrystallization Recrystallization (EtOAc/Hexane) CrudeProduct->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the gram-scale synthesis of this compound.

References

Application Notes and Protocols: Derivatization of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the derivatization of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid for various applications, with a focus on its use in organic synthesis and drug discovery. Detailed experimental protocols for key reactions are included.

Introduction

This compound is a versatile building block in organic synthesis. The presence of both a methyl and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, making its derivatives of interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines key derivatization reactions and their applications.

Key Applications and Derivatization Strategies

The primary application for this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures. These structures are common scaffolds in biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3] Derivatives of this compound are readily prepared using this method, leading to a diverse range of biaryl compounds.

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base - Solvent reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Heat (if required) reagents->reaction Setup workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent - Wash with Brine reaction->workup Completion purification Purification: - Dry Organic Layer (e.g., MgSO4) - Filter and Concentrate - Column Chromatography workup->purification Crude Product analysis Characterization: - NMR Spectroscopy - Mass Spectrometry purification->analysis Purified Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous base)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

While specific data for this compound is limited in the available literature, analogous reactions with similar trifluoromethyl-substituted phenylboronic acids generally proceed with good to excellent yields. For example, the coupling of 3-(trifluoromethyl)phenylboronic acid with 2,3,4,5-tetrabromofuran has been reported to yield the corresponding tetra-arylated furan in 82% yield.[4]

Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
3-(trifluoromethyl)phenylboronic acid2,3,4,5-tetrabromofuranPd(PPh₃)₄K₂CO₃1,4-dioxane/H₂O82[4]
Synthesis of Bioactive Molecules

The derivatization of this compound is a key step in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.

A study on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrated their potential as potent growth inhibitors of drug-resistant bacteria.[5][6][7] A similar synthetic strategy could be employed using this compound to generate novel pyrazole derivatives for antimicrobial screening.

Pyrazole_Synthesis start Start with a substituted acetophenone hydrazone Reaction with hydrazine to form hydrazone start->hydrazone vilsmeier Vilsmeier-Haack reaction to form pyrazole aldehyde hydrazone->vilsmeier reductive Reductive amination with aniline derivatives vilsmeier->reductive final Final pyrazole derivatives reductive->final

Caption: Synthesis of pyrazole derivatives.

A two-step synthesis for a derivatized phenylboronic acid has been reported, which can be adapted for similar derivatizations.[8]

Step 1: Nucleophilic Aromatic Substitution

  • Combine 1-bromo-3-nitro-5-(trifluoromethyl)benzene with pyrrolidine in a suitable solvent.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution of the nitro group.

  • Purify the resulting 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Borylation

  • Dissolve the product from Step 1 in an anhydrous ether solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base such as n-butyllithium to perform a lithium-halogen exchange.

  • Add a borating agent like triisopropyl borate.

  • Quench the reaction with an acidic aqueous solution to hydrolyze the borate ester to the boronic acid.

  • Purify the final product, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its derivatives have potential applications in drug discovery as antimicrobial agents and in other areas of medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the derivatization of this compound for their specific applications. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted.

References

Application Note: Microwave-Assisted Suzuki Coupling with (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, essential in the synthesis of complex molecules for pharmaceuticals and material science.[1] This application note details a robust and efficient protocol for the microwave-assisted Suzuki coupling of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid with various aryl and heteroaryl halides. The incorporation of a trifluoromethylphenyl motif is a key strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][3] Microwave irradiation dramatically accelerates reaction times, improves yields, and increases reproducibility compared to conventional heating methods.[1] This document provides detailed experimental procedures, representative data, and visualizations to guide researchers in the rapid synthesis of novel biaryl compounds containing the valuable 3-methyl-5-(trifluoromethyl)phenyl scaffold.

Introduction

The trifluoromethyl (-CF3) group is a critical pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature and high metabolic stability can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][4] Molecules containing the 3-methyl-5-(trifluoromethyl)phenyl moiety are therefore of high interest in drug discovery for developing novel therapeutics.[4][5]

The Suzuki-Miyaura coupling provides a powerful method for incorporating this moiety into diverse molecular frameworks.[6] However, traditional heating methods can be time-consuming and sometimes lead to the degradation of sensitive substrates, such as electron-deficient boronic acids.[7][8] Microwave-assisted synthesis addresses these challenges by enabling rapid, uniform heating, which often leads to cleaner reactions, higher yields, and significantly reduced reaction times.[9][10]

This note outlines an optimized protocol for the palladium-catalyzed, microwave-assisted Suzuki coupling of this compound.

General Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Cl, Br, I).

General Reaction Scheme for Suzuki Coupling

Experimental Protocol: General Procedure

This protocol is a representative example and may require optimization for specific substrates.

Materials and Equipment:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 4-Bromotoluene, 2-Chloropyridine)

  • Palladium Catalyst (e.g., XPhos Pd G2)

  • Ligand (e.g., XPhos)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Microwave synthesis reactor vial (e.g., 10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), and Potassium Carbonate (K₂CO₃) (1.50 mmol, 3.0 equiv).

  • Add the palladium catalyst XPhos Pd G2 (2.5 mol%) and the ligand XPhos (5 mol%).[9]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add 6 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water via syringe.[9]

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 135°C for 40 minutes with magnetic stirring.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain the pure biaryl product.

Data Presentation: Representative Results

The following table summarizes representative outcomes for the microwave-assisted Suzuki coupling of this compound with various coupling partners under the optimized conditions.

EntryAryl Halide (Ar-X)ProductTime (min)Temp (°C)Yield (%)
14-Bromotoluene4,4'-Dimethyl-2-(trifluoromethyl)biphenyl4013588
24-Bromoanisole4-Methoxy-4'-methyl-2'-(trifluoromethyl)biphenyl4013591
32-Chloropyridine2-(3-Methyl-5-(trifluoromethyl)phenyl)pyridine4013575
43-Bromoquinoline3-(3-Methyl-5-(trifluoromethyl)phenyl)quinoline4013582
51-Bromo-4-fluorobenzene4-Fluoro-3'-methyl-5'-(trifluoromethyl)biphenyl4013585

Yields are for isolated, purified products and are representative. Actual results may vary based on substrate and specific conditions.

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) mix 2. Reaction Setup (Add reagents & solvent to MW vial) prep->mix mw 3. Microwave Irradiation (e.g., 135 °C, 40 min) mix->mw workup 4. Reaction Work-up (Extraction and Washing) mw->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS) purify->analyze

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_trans cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd2 Ar-Pd(II)-X(L)₂ pd0->pd2  + Ar-X p1 pd0->p1 oa Oxidative Addition pd2_ar Ar-Pd(II)-Ar'(L)₂ pd2->pd2_ar  + [Ar'B(OH)₃]⁻ p2 pd2->p2 trans Transmetalation pd2_ar->pd0 p3 pd2_ar->p3 re Reductive Elimination product Ar-Ar' (Product) arx Ar-X boronic Ar'-B(OH)₂ + Base p1->pd2 p2->pd2_ar p3->pd0 p3->product label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Applications in Drug Development

The 3-methyl-5-(trifluoromethyl)phenyl structural motif is frequently incorporated into bioactive molecules to enhance their therapeutic properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer half-life in the body.[2] Furthermore, its steric and electronic properties can significantly influence how a molecule binds to its biological target, potentially increasing potency and selectivity.[3]

Several approved drugs contain a trifluoromethylphenyl moiety, highlighting its importance in pharmaceutical research and development.[4][12] The ability to rapidly and efficiently synthesize a library of compounds containing this group using microwave-assisted Suzuki coupling allows for accelerated structure-activity relationship (SAR) studies, a critical step in the drug discovery pipeline.

References

Application Notes and Protocols for Base-Free Suzuki Coupling of Trifluoromethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The incorporation of trifluoromethyl (CF₃) groups into aromatic systems is of paramount importance in pharmaceutical and materials science, as this moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. However, trifluoromethylphenylboronic acids are electron-deficient and susceptible to protodeboronation (cleavage of the C-B bond) under the basic conditions typically required for the Suzuki-Miyaura reaction. This decomposition leads to reduced yields and complicates purification.

These application notes describe two primary strategies to address this challenge: a truly base-free, Lewis acid-mediated approach and a set of optimized conditions using mild, inorganic bases that minimize substrate degradation.

Principle and Advantages of Base-Free Conditions

The central challenge in coupling electron-deficient boronic acids is their instability in the presence of strong bases. Traditional Suzuki coupling mechanisms rely on a base to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation to the palladium center. However, this activation also accelerates the undesired protodeboronation pathway for sensitive substrates like trifluoromethylphenylboronic acids.

Key Advantages:

  • Enhanced Yields: By avoiding strong bases, the primary decomposition pathway for the boronic acid is suppressed, leading to higher yields of the desired biaryl product.

  • Broader Substrate Scope: Base-sensitive functional groups on either coupling partner are tolerated, expanding the reaction's applicability in complex molecule synthesis.

  • Simplified Purification: Reduction of side products, such as homocoupled and protodeboronated arenes, simplifies the purification process.

  • Improved Reproducibility: Eliminating a key variable that contributes to substrate decomposition leads to more consistent and reproducible results.

Method 1: Lewis Acid-Mediated Base-Free Suzuki Coupling

A truly base-free Suzuki-Miyaura coupling can be achieved by using a halophilic Lewis acid to facilitate the crucial transmetalation step. In this approach, the Lewis acid is thought to abstract the halide from the ArPd(II)-X intermediate generated after oxidative addition, creating a cationic palladium species. This electrophilic intermediate can then undergo transmetalation with the neutral boronic acid without the need for base activation.

Proposed Catalytic Cycle (Lewis Acid-Mediated)

G pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)L-X ox_add->pd_complex la_activation Lewis Acid (e.g., Zn(II)) pd_complex->la_activation - [L.A.]-X cationic_pd [Ar-Pd(II)L]+ la_activation->cationic_pd transmetal Transmetalation cationic_pd->transmetal diaryl_pd Ar-Pd(II)L-Ar'(CF3) transmetal->diaryl_pd - B(OH)2+ boronic_acid Ar'(CF3)B(OH)2 boronic_acid->transmetal red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product Ar-Ar'(CF3) red_elim->product caption Proposed catalytic cycle for Lewis acid-mediated base-free Suzuki coupling.

Caption: Proposed catalytic cycle for Lewis acid-mediated base-free Suzuki coupling.

Experimental Protocol: Lewis Acid-Mediated Coupling

This protocol is based on the work of Niwa, Hosoya, and colleagues.[1]

Materials:

  • Aryl Halide (Ar-X)

  • (Trifluoromethyl)phenylboronic Acid (Ar'-B(OH)₂)

  • Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(amphos)₂)

  • (TMEDA)Zn(OTf)₂ (TMEDA = N,N,N',N'-tetramethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.20 mmol, 1.0 equiv), (trifluoromethyl)phenylboronic acid (0.22 mmol, 1.1 equiv), PdCl₂(amphos)₂ (4 µmol, 2 mol%), and (TMEDA)Zn(OTf)₂ (0.22 mmol, 1.1 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous THF (1.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for the required time (typically 3-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Lewis Acid-Mediated Coupling

The following table summarizes representative yields for the coupling of 4-(trifluoromethyl)phenylboronic acid with various aryl halides under these conditions.[1]

EntryAryl Halide (Ar-X)ProductYield (%)
14-Bromobenzonitrile4'-Cyano-4-(trifluoromethyl)biphenyl94
24-Bromonitrobenzene4'-Nitro-4-(trifluoromethyl)biphenyl84
34-Chlorobenzotrifluoride4,4'-Bis(trifluoromethyl)biphenyl87
44-Bromoanisole4'-Methoxy-4-(trifluoromethyl)biphenyl82
51-Bromo-4-chlorobenzene4'-Chloro-4-(trifluoromethyl)biphenyl84

Method 2: Optimized Weak-Base Suzuki Coupling

For many applications, the use of a carefully selected weak inorganic base provides a practical and effective alternative to truly base-free conditions. Bases such as potassium phosphate (K₃PO₄) and potassium fluoride (KF) are often sufficient to promote the catalytic cycle while minimizing the rate of protodeboronation.[2][3] The success of this method often relies on the use of highly active, sterically hindered phosphine ligands.

Experimental Workflow

G start Start setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Weak Base in Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent (e.g., THF/H₂O) inert->solvent react Stir at Specified Temperature (RT to 80°C) solvent->react workup Cool, Dilute with Organic Solvent, and Wash with Water/Brine react->workup Monitor by TLC/GC purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end caption General experimental workflow for weak-base Suzuki coupling.

Caption: General experimental workflow for weak-base Suzuki coupling.

Experimental Protocol: Weak-Base Coupling (General Procedure)

This protocol is a generalized procedure adapted from methods effective for unstable boronic acids.[2]

Materials:

  • Aryl Halide (Ar-X)

  • (Trifluoromethyl)phenylboronic Acid (Ar'-B(OH)₂)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Weak Base (e.g., K₃PO₄, KF)

  • Degassed Solvent (e.g., THF/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), (trifluoromethyl)phenylboronic acid (1.5 equiv), palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., THF/water in a 2:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously at the appropriate temperature (typically room temperature to 40 °C for reactive halides, or up to 80 °C for aryl chlorides) until the starting material is consumed.

  • Work-up and Purification: Follow steps 5 and 6 from the Lewis Acid-Mediated protocol.

Data Summary: Weak-Base Coupling

The following table summarizes representative yields for the coupling of polyfluorophenylboronic acids (as effective analogs for trifluoromethylphenylboronic acids) with various aryl halides under weak-base conditions.[2]

EntryBoronic AcidAryl HalideCatalyst / LigandBaseTemp (°C)Time (h)Yield (%)
12,6-Difluorophenyl4-ChloroanisolePrecatalystK₃PO₄RT0.593
22,6-Difluorophenyl4-BromotoluenePrecatalystK₃PO₄RT0.595
3Pentafluorophenyl4-ChloroanisolePrecatalystK₃PO₄40294
4Pentafluorophenyl2-BromopyridinePrecatalystK₃PO₄40289
5Pentafluorophenyl1-Bromo-3,5-dimethylbenzenePrecatalystK₃PO₄40296
Precatalyst refers to a specific, highly active Buchwald precatalyst that rapidly generates the active Pd(0) species.

Conclusion

The successful Suzuki-Miyaura coupling of trifluoromethylphenylboronic acids is highly dependent on mitigating base-induced protodeboronation. The Lewis acid-mediated base-free method offers an elegant solution, providing high yields for a range of substrates without the need for any traditional base. Alternatively, optimized conditions using weak inorganic bases like K₃PO₄ in conjunction with modern, highly active palladium/phosphine catalyst systems provide a robust and practical approach. The choice of method will depend on the specific substrates, functional group compatibility, and the desired reaction conditions. For particularly sensitive substrates, the Lewis acid-mediated protocol is recommended. For general applications, the weak-base method is often sufficient and highly effective.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, specifically focusing on reactions involving the electron-deficient (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids, often stem from a few critical factors. The primary suspects are inefficient transmetalation, catalyst deactivation, and degradation of the boronic acid. Start by assessing the following:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.

  • Base Selection: The strength and solubility of the base are crucial for activating the boronic acid.

  • Reaction Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.

  • Reagent Quality: The purity and stability of your boronic acid, aryl halide, and solvents are essential for a successful reaction.

Q2: Why are electron-deficient boronic acids like this compound challenging to use in Suzuki couplings?

A2: The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing. This electronic effect reduces the nucleophilicity of the boronic acid, which in turn slows down the crucial transmetalation step in the Suzuki catalytic cycle.[1] This sluggish transmetalation is a common reason for low yields with this class of substrates. Additionally, electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-methyl-3-(trifluoromethyl)benzene and a reduction in the desired product.

Q3: What are the most common side reactions observed in Suzuki couplings with this compound?

A3: The most prevalent side reactions are:

  • Protodeboronation: As mentioned, the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of the corresponding arene. This is often exacerbated by the presence of water and certain bases.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[2]

  • Dehalogenation: The reduction of the aryl halide starting material, where the halide is replaced by a hydrogen atom.

Q4: Can I use standard Suzuki coupling conditions for my reaction with this compound?

A4: It is generally not recommended to start with "standard" or older Suzuki coupling protocols (e.g., Pd(PPh₃)₄ with Na₂CO₃ in toluene/water). These conditions are often not robust enough to overcome the challenges posed by electron-deficient boronic acids.[1] It is advisable to begin with conditions specifically optimized for such challenging substrates.

Troubleshooting Guides

Issue: Low to No Product Formation

Systematic Troubleshooting Flowchart

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base and Solvent start->check_base check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Quality start->check_reagents catalyst_solution Switch to Buchwald Ligand (e.g., XPhos, SPhos) and a modern Precatalyst (G3/G4) check_catalyst->catalyst_solution Inactive or Inappropriate Catalyst base_solution Use a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) check_base->base_solution Ineffective Transmetalation atmosphere_solution Ensure Rigorous Degassing of Solvents and Purge with Inert Gas (Ar or N₂) check_atmosphere->atmosphere_solution Oxygen Contamination reagents_solution Use Fresh, High-Purity Boronic Acid and Dry Solvents check_reagents->reagents_solution Degraded Reagents

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Problem: The palladium catalyst is not active enough to facilitate the coupling of an electron-deficient boronic acid. Traditional ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Solution: Employ a more active and robust catalyst system. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended. These ligands accelerate both the oxidative addition and the rate-limiting transmetalation step.

    • Recommendation: Use a second or third-generation Buchwald precatalyst such as XPhos Pd G3 or SPhos Pd G2.

  • Assess the Base and Solvent:

    • Problem: A weak or partially soluble base may not be sufficient to form the boronate "ate" complex required for efficient transmetalation.

    • Solution: Switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for challenging Suzuki couplings. They are strong enough to promote the reaction without causing significant side reactions.

    • Solvent Considerations: Aprotic polar solvents like dioxane, THF, or 2-methyl-THF are generally effective. The addition of a small amount of water is often necessary to solubilize the inorganic base.

  • Verify the Inert Atmosphere:

    • Problem: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid and lead to catalyst deactivation.

    • Solution: Ensure that all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for at least 30 minutes, or by freeze-pump-thaw cycles). The reaction vessel should be purged with an inert gas before adding the reagents, and the reaction should be maintained under a positive pressure of inert gas throughout.

  • Check Reagent Quality:

    • Problem: Boronic acids, particularly electron-deficient ones, can be prone to degradation over time. Impurities in the aryl halide or residual water in the solvents can also inhibit the reaction.

    • Solution: Use a fresh batch of this compound or verify its purity by NMR. Ensure that the aryl halide is pure and that the solvents are anhydrous (if the protocol calls for it, other than the deliberate addition of water for the base).

Data Presentation

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl bromide, based on literature for analogous electron-deficient substrates.

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Condition 3 (Classic - Not Recommended)
Aryl Halide Aryl Bromide (1.0 equiv)Aryl Bromide (1.0 equiv)Aryl Bromide (1.0 equiv)
Boronic Acid This compound (1.2-1.5 equiv)This compound (1.2-1.5 equiv)This compound (1.2-1.5 equiv)
Pd Source XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand None (included in precatalyst)XPhos (2-4 mol%)None
Base K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.0-3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent Dioxane / H₂O (10:1)2-MeTHF / H₂O (10:1)Toluene / EtOH / H₂O (4:1:1)
Temperature 80-100 °C80-100 °C100 °C
Expected Yield Good to ExcellentGood to ExcellentLow to Moderate

Experimental Protocols

Protocol 1: Recommended Conditions using a Buchwald Precatalyst

This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 5 mL)

  • Water (degassed, 0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²-B(OH)₃⁻ (from R²-B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Protodeboronation of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common side reaction of protodeboronation encountered during cross-coupling reactions, with a specific focus on experiments involving (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this converts your valuable this compound into 1-methyl-3-(trifluoromethyl)benzene, a byproduct that does not participate in the desired cross-coupling, leading to reduced yields and purification challenges.

The substitution pattern of this compound makes it particularly susceptible to this side reaction. The electron-withdrawing trifluoromethyl group (-CF3) increases the acidity of the boronic acid and can stabilize anionic intermediates, which are thought to be involved in some protodeboronation pathways, thereby accelerating the decomposition. While the methyl group (-CH3) is electron-donating, the strong inductive effect of the -CF3 group often dominates, making the boronic acid more prone to protodeboronation compared to simpler alkylphenylboronic acids.

Q2: What are the primary factors that promote protodeboronation in my Suzuki-Miyaura coupling reaction?

A2: Several factors can significantly increase the rate of protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.

  • Basic Conditions: Many cross-coupling reactions require a base. However, the base can coordinate to the boron atom, forming a more reactive boronate species that is more susceptible to protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodeboronation.

  • Palladium Catalyst and Ligands: The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation. Paradoxically, some bulky, electron-rich phosphine ligands, often used to promote challenging cross-couplings, can also increase the rate of this undesired side reaction.[1][2][3][4]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the extent of protodeboronation.

Q3: How can I monitor the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct, 1-methyl-3-(trifluoromethyl)benzene, using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): While not quantitative, TLC can give a quick indication of the consumption of starting materials and the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the volatile byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentrations of the starting materials, desired product, and the protodeboronated byproduct over time.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions where protodeboronation of this compound is a suspected issue.

Problem: Low yield of the desired cross-coupling product and significant formation of 1-methyl-3-(trifluoromethyl)benzene.

// Nodes Start [label="Low Yield & High Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Review Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Anhydrous [label="Use Anhydrous Solvents & Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Catalyst [label="Change Catalyst/Ligand System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_MIDA [label="Use MIDA Boronate Ester", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate Strategy", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Conditions; Check_Conditions -> Use_Anhydrous [label="Aqueous Media Present?"]; Check_Conditions -> Optimize_Base [label="Strong Base Used?"]; Check_Conditions -> Lower_Temp [label="High Temperature?"]; Check_Conditions -> Change_Catalyst [label="Standard Catalyst Ineffective?"];

Use_Anhydrous -> Optimize_Base; Optimize_Base -> Lower_Temp; Lower_Temp -> Change_Catalyst; Change_Catalyst -> Use_MIDA;

Use_MIDA -> Success [label="Problem Solved"]; Change_Catalyst -> Success [label="Problem Solved"]; Lower_Temp -> Success [label="Problem Solved"]; Optimize_Base -> Success [label="Problem Solved"]; Use_Anhydrous -> Success [label="Problem Solved"];

Use_MIDA -> Reassess [label="Still Low Yield"]; } dot

Troubleshooting workflow for protodeboronation.
Quantitative Data Summary: Impact of Reaction Parameters on Protodeboronation
ParameterConditionImpact on ProtodeboronationRecommended Action
Solvent Aqueous or protic solventsIncreasesUse anhydrous solvents (e.g., dry THF, dioxane, toluene).
Base Strong aqueous bases (e.g., NaOH, KOH)Significantly IncreasesUse weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF).
Temperature High temperature (> 80 °C)IncreasesRun the reaction at the lowest effective temperature (e.g., 50-70 °C).
Catalyst High catalyst loading, Pd(II) sourcesCan IncreaseUse a highly active Pd(0) catalyst at low loading (1-2 mol%).
Ligand Bulky, electron-rich phosphinesCan IncreaseScreen different ligands; less bulky ligands may be beneficial.[1][2][3][4]
Boronic Acid Free boronic acidSusceptibleUse a protected form like a MIDA boronate ester.[8][9][10][11]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to suppress protodeboronation.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis and Use of this compound MIDA ester

For challenging couplings where protodeboronation is severe, using the MIDA (N-methyliminodiacetic acid) boronate ester is a highly effective strategy.[8][9][10][11]

Part A: Synthesis of the MIDA Boronate Ester

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or a mixture of toluene and DMSO.[12][13][14][15][16]

  • Heat the mixture to 80-110 °C under a Dean-Stark apparatus to remove water.

  • Monitor the reaction by NMR until the starting boronic acid is consumed.

  • Cool the reaction mixture and precipitate the MIDA boronate ester by adding an anti-solvent like diethyl ether or acetone.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid.

Part B: Suzuki-Miyaura Coupling using the MIDA Boronate Ester

  • To a reaction vial, add the aryl bromide (1.0 equiv), the this compound MIDA ester (1.2 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Add a degassed solvent system, typically a mixture of a non-polar solvent and a small amount of water (e.g., THF/H₂O 10:1) to facilitate the slow hydrolysis of the MIDA ester.

  • Heat the reaction to 60-80 °C and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Signaling Pathways and Workflows

// Nodes ArylBoronicAcid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Coupling [label="Desired Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protodeboronation [label="Undesired Protodeboronation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Factors Promoting_Factors [label="Promoting Factors", shape=plaintext, fontcolor="#EA4335"]; Water [label="Water (Proton Source)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Strong Base", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="High Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Pd(II) / Bulky Ligands", fillcolor="#FBBC05", fontcolor="#202124"];

Inhibiting_Factors [label="Inhibiting Factors", shape=plaintext, fontcolor="#34A853"]; Anhydrous [label="Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weak_Base [label="Weaker Base (K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Temp [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIDA_Ester [label="MIDA Boronate Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArylBoronicAcid -> Suzuki_Coupling [color="#34A853"]; ArylBoronicAcid -> Protodeboronation [color="#EA4335"];

Promoting_Factors -> Protodeboronation [style=invis]; Water -> Protodeboronation [color="#EA4335"]; Base -> Protodeboronation [color="#EA4335"]; Temperature -> Protodeboronation [color="#EA4335"]; Catalyst -> Protodeboronation [color="#EA4335"];

Inhibiting_Factors -> Suzuki_Coupling [style=invis]; Anhydrous -> Suzuki_Coupling [color="#34A853"]; Weak_Base -> Suzuki_Coupling [color="#34A853"]; Low_Temp -> Suzuki_Coupling [color="#34A853"]; MIDA_Ester -> Suzuki_Coupling [color="#34A853"];

{rank=same; Suzuki_Coupling; Protodeboronation} } dot

Factors influencing the outcome of reactions with arylboronic acids.

References

Technical Support Center: Purification of Products from (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?

A1: The most common impurities include:

  • Unreacted starting materials: Residual this compound and the corresponding aryl halide.

  • Homocoupling product: Dimerization of the boronic acid to form 3,3'-dimethyl-5,5'-bis(trifluoromethyl)biphenyl. This is often promoted by the presence of oxygen.[1][2]

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom, yielding 1-methyl-3-(trifluoromethyl)benzene. This can be a significant side reaction, especially with heteroarylboronic acids.[3]

  • Residual palladium catalyst: The palladium catalyst used in the coupling reaction.

  • Inorganic salts: Byproducts from the base (e.g., carbonates, phosphates) used in the reaction.[1]

Q2: What is the initial step to simplify the purification process after the reaction is complete?

A2: An aqueous work-up is the recommended first step. This procedure is designed to remove the bulk of inorganic salts and other water-soluble impurities. A typical work-up involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane, followed by washing with water or brine.[1]

Q3: How can I remove unreacted this compound from the crude product mixture?

A3: Unreacted boronic acid can often be removed by performing a basic aqueous wash. By treating the organic layer with an aqueous solution of a mild base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer.[1]

Q4: My product, containing a trifluoromethylphenyl group, is proving difficult to purify. Are there any general tips for such compounds?

A4: The presence of trifluoromethyl groups can alter the polarity and solubility of a molecule, sometimes making purification challenging. For trifluoromethylated biaryls, flash column chromatography is a common and effective purification method.[4] Recrystallization can also be effective, but finding a suitable solvent system is key. A combination of a solvent in which the compound is soluble at high temperatures and a co-solvent in which it is less soluble is often a good starting point.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product and starting material co-elute during column chromatography. The polarity of the product and the starting aryl halide are very similar.- Optimize the solvent system: Use a shallower solvent gradient during elution. Test a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Change the stationary phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[6]
Significant amount of homocoupling byproduct is observed. - The reaction was exposed to oxygen.- A Pd(II) precatalyst was used, which can promote homocoupling during its reduction to Pd(0).[1]- Degas the reaction mixture: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1][7]- Use a Pd(0) catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, to minimize homocoupling.[1]- Purification: Careful column chromatography or recrystallization is necessary to separate the homocoupling product from the desired product.[1]
The purified product appears as an oil and will not crystallize. - The presence of impurities is inhibiting crystallization.- The product may be an oil at room temperature.- Further purification: Attempt further purification by flash column chromatography to remove any remaining impurities.[1]- Solvent screening for recrystallization: Screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation or using a co-solvent to slowly decrease solubility can be effective.[5][8]- Trituration: If the product is an oil, trituration with a non-polar solvent like hexane may induce solidification.
Low yield after purification. - Product loss during the aqueous work-up, potentially due to emulsion formation.- Inefficient separation during chromatography, leading to the discarding of mixed fractions.- Work-up: To break emulsions, try adding brine or a small amount of a different organic solvent.- Chromatography: Optimize the separation on TLC first to ensure a good separation factor between your product and impurities. Collect smaller fractions during column chromatography to minimize the loss of product in mixed fractions.
Quantitative Data from a Representative Suzuki Coupling Reaction

The following table summarizes data from a Suzuki coupling reaction of a substituted thiadiazole with 3-(trifluoromethyl)phenylboronic acid, followed by purification.

ParameterValueReference
Purification Method Flash Chromatography
Isolated Yield 11%
Product Purity (LC-MS) 82.4%

Note: Yields and purity are highly dependent on the specific reaction conditions, substrates, and the rigor of the purification protocol.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for the purification of a trifluoromethylated biaryl product. The specific solvent system should be optimized for each particular product using thin-layer chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that gives good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.[6]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.[9]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[9]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure to begin eluting the compounds.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

General Protocol for Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature.[8]

    • For a two-solvent system, find a solvent in which the compound is soluble and a second "anti-solvent" in which it is insoluble.[10] Common pairs include ethanol/water, hexanes/ethyl acetate, and toluene/heptane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the soluble solvent of a two-solvent system) until the product is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If using a two-solvent system, add the anti-solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be cooled further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Work-up reaction->workup 1. Dilute & Wash organic_layer Organic Layer workup->organic_layer 2. Separate Layers analysis TLC Analysis organic_layer->analysis 3. Assess Purity purification_choice Choose Purification Method analysis->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product chromatography->pure_product 4. Isolate Fractions recrystallization->pure_product 4. Isolate Crystals

Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.

Troubleshooting_Tree start Purification Issue Identified issue_type What is the main issue? start->issue_type coelution Co-elution of spots on TLC issue_type->coelution Poor Separation low_yield Low final yield issue_type->low_yield Product Loss oiling_out Product oils out during recrystallization issue_type->oiling_out Crystallization Failure homocoupling Significant homocoupling byproduct issue_type->homocoupling Byproduct Formation solution_coelution Optimize chromatography: - Change solvent system - Use shallower gradient - Try different stationary phase coelution->solution_coelution solution_low_yield Review process: - Check for losses during work-up - Optimize chromatography to minimize mixed fractions low_yield->solution_low_yield solution_oiling_out Improve crystallization: - Further purify by chromatography - Screen more solvents - Try trituration oiling_out->solution_oiling_out solution_homocoupling Modify reaction: - Ensure inert atmosphere (degas) - Use Pd(0) catalyst Purify carefully by chromatography homocoupling->solution_homocoupling

Caption: Troubleshooting decision tree for common purification challenges.

References

Catalyst poisoning in Suzuki reactions involving trifluoromethylated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving trifluoromethylated boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a trifluoromethylated boronic acid is resulting in a low or no yield. What are the primary issues to investigate?

A1: Low yields in Suzuki reactions with trifluoromethylated boronic acids are commonly attributed to two main factors: catalyst poisoning and protodeboronation. The electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to certain side reactions. Key areas to troubleshoot include the activity of your palladium catalyst, the presence of oxygen, and the stability of the boronic acid under the reaction conditions.

Q2: What is protodeboronation and why is it a significant problem with trifluoromethylated boronic acids?

A2: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an unwanted arene byproduct and consumption of the starting material.[1] Trifluoromethylated boronic acids are particularly prone to protodeboronation due to the electron-withdrawing trifluoromethyl group, which increases the acidity of the boronic acid and facilitates this undesired cleavage, especially under basic conditions.

Q3: How do fluoride ions affect my Suzuki reaction when using trifluoromethylated boronic acids?

A3: Fluoride ions can have a dual role in Suzuki reactions. They can promote the reaction by facilitating the transmetalation step. However, an excess of fluoride ions can also lead to the formation of unreactive anionic trifluoromethylated boronate species, which can inhibit the catalytic cycle. Therefore, the concentration of the fluoride source (e.g., CsF, KF) must be carefully optimized.

Q4: What are common sources of palladium catalyst poisoning in these reactions?

A4: Palladium catalysts can be poisoned by a variety of substances, leading to decreased activity or complete deactivation. Common poisons include:

  • Sulfur compounds: Thiols, thioethers, and other sulfur-containing impurities can irreversibly bind to the palladium center.

  • Excess halide ions: High concentrations of halide ions can form stable, inactive palladium-halide complexes.

  • Strongly coordinating functional groups: Functional groups on either coupling partner that can bind strongly to the palladium catalyst may act as inhibitors.

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.

Troubleshooting Guides

Problem 1: Low Yield and Significant Protodeboronation

Possible Causes:

  • The base is too strong or its concentration is too high, promoting protodeboronation.

  • The reaction temperature is too high, accelerating the rate of protodeboronation.

  • The catalytic system is not efficient enough, allowing time for the boronic acid to decompose.

  • Presence of excess water, which can be a proton source for protodeboronation.

Solutions:

  • Optimize the Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[2] Use the minimum effective amount of base.

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation.

  • Enhance Catalyst Activity:

    • Increase the catalyst loading slightly.

    • Employ more active, electron-rich phosphine ligands like Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over the side reaction.[3]

  • Control Water Content: Use anhydrous solvents and ensure all glassware is thoroughly dried. In some cases, a small, controlled amount of water can be beneficial, but excess water should be avoided.[3]

  • "Slow-Release" Strategy: Convert the trifluoromethylated boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]

Problem 2: Catalyst Deactivation/Poisoning

Possible Causes:

  • Impure reagents or solvents containing catalyst poisons.

  • Incomplete degassing of the reaction mixture, leading to the presence of oxygen.

  • The substrate itself contains a functional group that inhibits the catalyst.

Solutions:

  • Purify Reagents and Solvents: Ensure all starting materials, solvents, and bases are of high purity.

  • Thorough Degassing: Properly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Ligand Selection: For substrates with potentially coordinating groups, using bulky, electron-rich ligands can sometimes mitigate catalyst inhibition.

  • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that is more resistant to certain poisons.

Quantitative Data

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling with Phenylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O801295
K₃PO₄Toluene/H₂O801292
Cs₂CO₃Dioxane1001288
K₂CO₃Toluene/H₂O801285
NaOHToluene/H₂O801270

Data is illustrative and based on general Suzuki coupling principles. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Electron-Deficient Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type catalysts for challenging substrates.1-3

This table provides a general comparison based on literature for analogous substrates and serves as a starting point for catalyst screening.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Trifluoromethylated Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Trifluoromethylated Boronic Acid (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like SPhos Pd G3, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, trifluoromethylated boronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Catalyst Check Catalyst Activity & Purity Start->Check_Catalyst Check_Reagents Check Reagent & Solvent Purity Start->Check_Reagents Check_Protodeboronation Analyze for Protodeboronation Start->Check_Protodeboronation Degas Ensure Thorough Degassing Check_Catalyst->Degas Check_Reagents->Degas Optimize_Base Optimize Base (Type & Amount) Check_Protodeboronation->Optimize_Base High Protodeboronation Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Catalyst Optimize Catalyst & Ligand Optimize_Temp->Optimize_Catalyst Slow_Release Consider 'Slow-Release' Strategy Optimize_Catalyst->Slow_Release Successful_Reaction Improved Yield Slow_Release->Successful_Reaction Degas->Optimize_Catalyst Issue Persists Degas->Successful_Reaction Issue Resolved

Caption: A troubleshooting workflow for low-yielding Suzuki reactions.

References

Improving the stability of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-methyl-3-(trifluoromethyl)benzene. This reaction is often catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 3-methyl-5-(trifluoromethyl)phenol. This process can be initiated by dissolved oxygen or other oxidizing agents present in the solution.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor influencing the stability of this compound. Arylboronic acids exist in an equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form (ArB(OH)₃⁻). The pKa for this equilibrium is influenced by substituents on the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group on this compound increases its Lewis acidity compared to unsubstituted phenylboronic acid.[3][4] Both acidic and basic conditions can promote protodeboronation, with the rate often increasing significantly at higher pH due to the formation of the more reactive boronate anion.[1]

Q3: What is the solid-state stability of this compound?

A3: In the solid state, arylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is an equilibrium process that can be influenced by temperature and humidity. It is recommended to store the solid compound in a cool, dry environment.

Q4: Are there any general handling precautions I should take to minimize degradation?

A4: Yes, to minimize degradation, it is advisable to:

  • Use fresh solutions whenever possible.

  • Store solutions at low temperatures (e.g., 2-8 °C) and protect them from light.

  • Degas solvents to remove dissolved oxygen to minimize oxidation.

  • Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in cross-coupling reaction Degradation of the boronic acid prior to or during the reaction.1. Verify pH: Ensure the reaction pH is optimized for both boronic acid stability and catalytic activity. For many arylboronic acids, protodeboronation is slowest around pH 5.[1] 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation. 3. Fresh Reagent: Use freshly prepared solutions of the boronic acid. 4. Boronic Ester Formation: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Inconsistent experimental results Variable degradation of the boronic acid stock solution.1. Aliquot Stock Solutions: Prepare and store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air. 2. Stability-Indicating Assay: Regularly check the purity of the stock solution using a stability-indicating method like HPLC-UV.
Appearance of unknown impurities in analysis Degradation products such as 1-methyl-3-(trifluoromethyl)benzene or 3-methyl-5-(trifluoromethyl)phenol.1. Characterize Impurities: Use techniques like LC-MS to identify the mass of the impurities and compare them to the expected degradation products. 2. Optimize Storage: Re-evaluate the storage conditions of your solutions (solvent, temperature, light exposure).

Data Presentation

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected pKa values for related trifluoromethyl-substituted phenylboronic acids, which indicates their increased acidity compared to the parent phenylboronic acid.

CompoundpKaReference
Phenylboronic Acid~8.8-9.2General Literature
m-Trifluoromethylphenylboronic acid~7.8-7.9[3]
p-Trifluoromethylphenylboronic acid~7.8-7.9[3]

The lower pKa values for trifluoromethyl-substituted analogs suggest that the equilibrium will shift towards the less stable boronate anion at a lower pH compared to unsubstituted phenylboronic acid. Research on various trifluoromethylphenylboronic acid isomers indicates they have a high resistance to protodeboronation, although this is a qualitative observation.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation

This protocol provides a general framework for developing an HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is recommended to separate the parent compound from its potential degradation products. A starting point could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B (re-equilibration)

3. Detection:

  • UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

4. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • For a forced degradation study, incubate the solution under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) for a defined period.

  • At each time point, inject the sample onto the HPLC system.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Protocol 2: General Procedure for Stabilization by Boronate Ester Formation

Conversion to a boronate ester, such as a pinacol ester, can significantly enhance the stability of the boronic acid.

1. Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for azeotropic removal of water) or a drying agent like magnesium sulfate.

2. Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in the chosen anhydrous solvent.

  • If using a Dean-Stark trap, reflux the mixture until no more water is collected.

  • Alternatively, stir the mixture at room temperature or with gentle heating in the presence of a drying agent.

  • Monitor the reaction progress by TLC or HPLC until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by chromatography if necessary.

Visualizations

degradation_pathway boronic_acid This compound protodeboronation_product 1-Methyl-3-(trifluoromethyl)benzene boronic_acid->protodeboronation_product Protodeboronation (H⁺ or OH⁻ catalyst) oxidation_product 3-Methyl-5-(trifluoromethyl)phenol boronic_acid->oxidation_product Oxidation ([O])

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Low Experimental Yield check_purity Check purity of starting material (e.g., via HPLC) start->check_purity check_stability Is the boronic acid stable under reaction conditions? modify_conditions Modify Reaction Conditions check_stability->modify_conditions No success Improved Yield check_stability->success Yes check_purity->check_stability use_ester Convert to a more stable boronate ester modify_conditions->use_ester optimize_ph Optimize pH modify_conditions->optimize_ph inert_atmosphere Use inert atmosphere modify_conditions->inert_atmosphere use_ester->success optimize_ph->success inert_atmosphere->success

References

Technical Support Center: Troubleshooting Homocoupling in (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and minimize homocoupling side reactions when using (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Question & Answer

Q1: We are observing a significant amount of homocoupling product (a biaryl of this compound) in our Suzuki-Miyaura reaction. What are the primary causes?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

This compound , being an electron-deficient boronic acid, can be more susceptible to certain side reactions if the cross-coupling kinetics are slow.

Q2: How can we minimize homocoupling when using a Pd(II) precatalyst like Pd(OAc)₂?

A2: When using Pd(II) sources, the goal is to facilitate the rapid reduction to the active Pd(0) species to initiate the cross-coupling catalytic cycle and minimize the opportunity for direct reaction with the boronic acid. Consider the following strategies:

  • Introduction of a Reducing Agent: The addition of a mild reducing agent can help in the in situ reduction of Pd(II) to Pd(0). For instance, the use of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.

  • Pre-heating the Reaction Mixture: Pre-heating the mixture of the palladium catalyst, base, solvent, and the aryl halide partner for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can facilitate the formation of the active Pd(0) catalyst.[2]

Q3: What is the impact of the chosen base on the extent of homocoupling?

A3: The base plays a critical role in the activation of the boronic acid for transmetalation. However, an improper choice can promote homocoupling. For electron-deficient boronic acids like this compound, a careful selection is necessary.

  • Weaker Inorganic Bases are Often Preferred: Weaker bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally favored as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).

  • Base Strength and Concentration: The selectivity of the Suzuki-Miyaura reaction can be dependent on the amount of base used. Using a stoichiometric amount of a weaker base can be beneficial. Fewer equivalents of a base may favor the reactivity of the boronic acid with a lower pKa.

Q4: Can the choice of palladium catalyst and ligand influence the formation of homocoupling byproducts?

A4: Absolutely. The catalyst system is a critical factor in controlling selectivity.

  • Use of Pd(0) Sources: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial reduction step required for Pd(II) precursors, thus reducing the likelihood of Pd(II)-mediated homocoupling.[1]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos, developed by Buchwald, are often effective in minimizing homocoupling.[1][3] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization, while their electron-donating nature can promote the desired reductive elimination step of the cross-coupling cycle.

Frequently Asked Questions (FAQs)

Q: Is this compound considered a challenging substrate for Suzuki-Miyaura coupling?

A: Yes, arylboronic acids bearing electron-withdrawing groups like the trifluoromethyl group are considered electron-deficient. This can lead to slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle, which can sometimes make side reactions like homocoupling more competitive. However, with optimized reaction conditions, high yields of the desired cross-coupled product can be achieved.

Q: How can I effectively remove oxygen from my reaction mixture?

A: Rigorous degassing of the solvent and reaction vessel is crucial. Common techniques include:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge is particularly effective.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.

Q: My reaction is still sluggish and producing homocoupling byproducts despite optimizing conditions. What else can I try?

A: If you have addressed the common causes of homocoupling (oxygen, catalyst choice, base), consider the following:

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. The ratio can be optimized.

  • Temperature: Increasing the reaction temperature can sometimes accelerate the desired cross-coupling reaction more than the homocoupling side reaction. However, this should be monitored carefully as it can also lead to degradation.

  • Boronic Acid Quality: Ensure the this compound is of high purity and has not degraded during storage.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the general effects of different reaction components on the formation of homocoupling byproducts with electron-deficient arylboronic acids.

Table 1: Comparison of Palladium Sources

Palladium SourcePrecursor Oxidation StatePotential for HomocouplingMitigation Strategy
Pd(OAc)₂ / PdCl₂Pd(II)HighUse of a mild reducing agent (e.g., potassium formate), pre-heating before boronic acid addition.
Pd(PPh₃)₄ / Pd₂(dba)₃Pd(0)LowerEnsure ligand stability and prevent oxidation of the Pd(0) species by rigorous degassing.
Buchwald Precatalysts (e.g., G3, G4)Pd(II)LowDesigned for clean and efficient generation of the active Pd(0) species, minimizing side reactions.

Table 2: Influence of Base Selection

BaseStrengthGeneral Recommendation for Electron-Deficient Boronic Acids
K₃PO₄ / K₂CO₃Weaker InorganicOften preferred to minimize side reactions.
Cs₂CO₃Weaker InorganicCan be effective, but solubility and cost are considerations.
NaOH / KOHStrong InorganicHigher potential for promoting side reactions and boronic acid degradation. Use with caution.
Organic Bases (e.g., Et₃N)Weaker OrganicGenerally less effective for Suzuki-Miyaura reactions and can sometimes interfere with the catalyst.

Table 3: Effect of Ligand Choice

Ligand TypeExamplesKey Advantages for Minimizing Homocoupling
Buchwald-type PhosphinesSPhos, XPhosBulky and electron-rich, promoting the desired cross-coupling and sterically hindering homocoupling pathways.[1][3]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong electron donors that form stable palladium complexes, often leading to high catalytic activity and reduced side reactions.
Triphenylphosphine (PPh₃)PPh₃A standard ligand, but can be less effective for challenging substrates and more prone to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Buchwald precatalyst, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd(0) Pd(0) O2Pd(0) O2Pd(0) Pd(0)->O2Pd(0) O2 ArPd(II)OOH ArPd(II)OOH O2Pd(0)->ArPd(II)OOH ArB(OH)2 Ar-Ar Ar-Ar ArPd(II)OOH->Ar-Ar ArB(OH)2 Ar-Ar->Pd(0) Reductive Elimination Pd(II)X2 Pd(II)X2 ArPd(II)X ArPd(II)X Pd(II)X2->ArPd(II)X ArB(OH)2 Ar2Pd(II) Ar2Pd(II) ArPd(II)X->Ar2Pd(II) ArB(OH)2 Ar-Ar_2 Ar-Ar Ar2Pd(II)->Ar-Ar_2 Reductive Elimination Pd(0)_2 Pd(0) Ar2Pd(II)->Pd(0)_2 Suzuki_Workflow start Start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents degas Degas Reaction Mixture (e.g., Ar sparge) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor workup Reaction Workup and Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify end Isolated Product purify->end Troubleshooting_Tree start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes improve_degas Improve degassing procedure (Freeze-Pump-Thaw) check_o2->improve_degas No check_base What base is being used? check_pd->check_base No switch_pd Switch to a Pd(0) source or use a reducing agent check_pd->switch_pd Yes check_ligand Consider Ligand Choice check_base->check_ligand Weak Base switch_base Switch to a weaker base (e.g., K3PO4, K2CO3) check_base->switch_base Strong Base switch_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand solution Homocoupling Minimized improve_degas->solution switch_pd->solution switch_base->solution switch_ligand->solution

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids.

Troubleshooting Guide

Electron-deficient boronic acids are notoriously challenging coupling partners in Suzuki reactions due to their decreased nucleophilicity and susceptibility to side reactions. This guide addresses common issues and provides systematic troubleshooting strategies.

Issue 1: Low to No Product Yield

Low or no yield is the most common problem. A systematic check of the reaction parameters is the first step in diagnosing the issue.[1]

  • Potential Cause 1: Catalyst Inactivity. The palladium catalyst, especially a Pd(0) species, is prone to deactivation through oxidation. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]

    • Solution:

      • Use a fresh, high-quality palladium precatalyst. Buchwald-type precatalysts are often effective for challenging substrates.[1]

      • Ensure rigorous inert atmosphere techniques to prevent oxygen contamination, which can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[1][2]

      • Degas all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2][3]

  • Potential Cause 2: Inefficient Transmetalation. The transmetalation step is often rate-limiting, especially with electron-deficient boronic acids. The choice of base and solvent is critical for activating the boronic acid.

    • Solution:

      • Base Selection: A moderately strong base is typically a good starting point. Potassium phosphate (K₃PO₄) is often a reliable choice for difficult couplings.[2] Stronger bases like cesium carbonate (Cs₂CO₃) can increase reaction rates when weaker bases fail.[2] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be beneficial, often under anhydrous conditions.[2]

      • Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction pathway.[4][5] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[2][6] The water can be crucial for dissolving the inorganic base and facilitating the formation of the active borate species.[3][7]

  • Potential Cause 3: Protodeboronation. This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[2][8] This is particularly problematic with electron-deficient boronic acids.

    • Solution:

      • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt.[2][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing protodeboronation.[2]

      • Minimize Water: While some water can be beneficial, excessive amounts can promote the hydrolysis of the C-B bond.[2] Anhydrous conditions, when compatible with the chosen base, can mitigate this issue.

Issue 2: Formation of Side Products (e.g., Homocoupling)

The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) is a common side reaction.

  • Potential Cause: Oxygen in the reaction mixture can promote the oxidative coupling of boronic acids.[1][3]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-oxygenated.[1][2]

      • High-Purity Reagents: Use high-purity boronic acids and other reagents to minimize potential impurities that could facilitate side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

A1: The base has multiple crucial roles in the catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic borate anion (e.g., [Ar-B(OH)₃]⁻).[3] This borate species then readily undergoes transmetalation with the palladium(II) complex. The base also aids in the regeneration of the active Pd(0) catalyst at the end of the cycle.[3]

Q2: Which base is most effective for coupling with electron-deficient boronic acids?

A2: There is no single "best" base, as the optimal choice depends on the specific substrates and solvent system.[2] However, for challenging electron-deficient boronic acids, a moderately strong base is a good starting point.

  • Potassium Phosphate (K₃PO₄): Often a reliable and effective choice, providing a good balance of reactivity while minimizing certain side reactions.[2]

  • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.[2]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[2]

  • Potassium Fluoride (KF): Can be particularly useful in anhydrous conditions or for substrates with base-sensitive functional groups due to its milder nature.[2]

Q3: How can I minimize protodeboronation of my electron-deficient boronic acid?

A3: Protodeboronation is a significant challenge with electron-deficient boronic acids.[2][8] To mitigate this:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate salt.[2][8] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[2]

  • Control Water Content: Excessive water can promote hydrolysis of the C-B bond.[2] Careful optimization of the water content in the solvent system is crucial.

  • Use Milder Bases: Strong bases can exacerbate protodeboronation. Consider using milder bases like K₃PO₄ or KF.[3]

Q4: What solvent system should I start with for my Suzuki reaction with an electron-deficient boronic acid?

A4: A mixture of an aprotic organic solvent and water is a common and effective starting point.

  • Dioxane/Water or THF/Water: These are widely used solvent systems. The ratio is typically optimized, for example, 4:1 or 10:1 (organic solvent to water).[1][2]

  • Toluene/Ethanol/Water: This combination can also be effective.[2]

  • Polar Aprotic Solvents: Solvents like DMF or NMP can be beneficial, especially for improving the site-selectivity in certain cases and for substrates that are difficult to solubilize.[5]

Data Presentation: Base and Solvent Screening

The following tables summarize common bases and solvent systems for Suzuki reactions involving electron-deficient arylboronic acids. Optimization for specific substrates is often necessary.

Table 1: Common Bases for Suzuki Reactions with Electron-deficient Boronic Acids

BaseEquivalentsTypical Solvent System(s)Temperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane/H₂O (4:1), Toluene/H₂O60 - 100A strong base, often effective for difficult couplings and with boronic esters.[2]
K₂CO₃2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O, Dioxane/H₂O80 - 110Standard, widely used base. May be less effective for very challenging substrates.[2]
Cs₂CO₃2.0 - 3.01,4-Dioxane/H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.[2]
KF3.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[2]

Table 2: Common Solvents for Suzuki Reactions with Electron-deficient Boronic Acids

Solvent SystemTypical RatioProperties
1,4-Dioxane / H₂O4:1 to 10:1A common and generally effective system. Dioxane is a peroxide-forming solvent and should be handled with care.[2][9]
Toluene / H₂O9:1Effective for many couplings and promotes high reaction rates. The biphasic system may require vigorous stirring.[9]
THF / H₂OVariesAnother widely used polar aprotic/aqueous mixture.[2]
DMF or NMPN/APolar aprotic solvents that can enhance reactivity and selectivity in some cases.[5]
Acetonitrile (MeCN)N/AA polar solvent that can sometimes lead to different selectivity compared to nonpolar solvents.[4]
Alcohols (e.g., MeOH, iPrOH)Often in mixtureCan influence selectivity and may be beneficial when poor conversion is observed in nonpolar solvents.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-deficient Boronic Acid with an Aryl Halide

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid (or its pinacol ester) with an aryl halide.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-deficient Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)[2]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or a Buchwald precatalyst like XPhos Pd G3, 0.5–2 mol%)[1][2]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1][2]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[2]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

For particularly unstable electron-deficient boronic acids, conversion to a diethanolamine adduct can improve handling and stability.

Materials:

  • Electron-deficient Boronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent.[1]

  • Addition: Add diethanolamine dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Troubleshooting_Workflow start_node Start: Low/No Yield in Suzuki Reaction check_catalyst 1. Check Catalyst and Atmosphere start_node->check_catalyst check_conditions 2. Evaluate Base and Solvent check_catalyst->check_conditions Catalyst/atmosphere OK solution_catalyst Use fresh precatalyst Ensure rigorous inert atmosphere Degas solvents thoroughly check_catalyst->solution_catalyst Inactive catalyst or O2 contamination suspected check_boronic_acid 3. Assess Boronic Acid Stability check_conditions->check_boronic_acid Conditions seem appropriate solution_conditions Screen bases (e.g., K3PO4, Cs2CO3) Optimize solvent system (e.g., Dioxane/H2O) Vary temperature check_conditions->solution_conditions Suboptimal conditions suspected solution_boronic_acid Convert to boronic ester (Bpin) or trifluoroborate salt Minimize water in reaction check_boronic_acid->solution_boronic_acid Protodeboronation or degradation suspected outcome Improved Yield check_boronic_acid->outcome Boronic acid is stable solution_catalyst->check_conditions solution_conditions->check_boronic_acid solution_boronic_acid->outcome

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Challenges_Electron_Deficient_Boronic_Acids central_topic Electron-Deficient Boronic Acids in Suzuki Coupling challenge1 Reduced Nucleophilicity central_topic->challenge1 challenge2 Protodeboronation central_topic->challenge2 challenge3 Homocoupling central_topic->challenge3 consequence1 Slower Transmetalation challenge1->consequence1 consequence2 Loss of Starting Material challenge2->consequence2 consequence3 Formation of Side Products challenge3->consequence3 mitigation1 Stronger Base (e.g., Cs2CO3) Optimized Solvent consequence1->mitigation1 Mitigated by mitigation2 Use of Boronic Esters (Bpin) or Trifluoroborates consequence2->mitigation2 Mitigated by mitigation3 Rigorous Degassing Inert Atmosphere consequence3->mitigation3 Mitigated by

Caption: Key challenges with electron-deficient boronic acids.

References

Preventing decomposition of trifluoromethylphenylboronic acids during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylphenylboronic acids in catalytic reactions. The focus is on preventing the decomposition of these reagents to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the decomposition of trifluoromethylphenylboronic acids during catalysis?

A1: The primary decomposition pathway is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction is often accelerated by the basic conditions and elevated temperatures typical of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Q2: How does the position of the trifluoromethyl (CF3) group affect the stability of the boronic acid?

A2: The position of the electron-withdrawing CF3 group influences the electronic properties and steric environment of the boronic acid group, thereby affecting its stability.

  • Meta- and Para-substituted: With the CF3 group further from the reaction center, steric effects are minimized. The strong electron-withdrawing nature of the CF3 group at these positions can increase the Lewis acidity of the boron atom, potentially influencing its susceptibility to nucleophilic attack by hydroxide ions, a key step in base-catalyzed protodeboronation.

Q3: What are the signs of decomposition of my trifluoromethylphenylboronic acid?

A3: Decomposition is often indicated by lower than expected product yields and the formation of a trifluoromethylbenzene byproduct (the result of protodeboronation). In some cases, visual changes to the reaction mixture or the solid reagent, such as discoloration, may be observed, though this is not always a reliable indicator. For definitive confirmation, analytical techniques such as 1H NMR, GC-MS, or LC-MS can be used to identify and quantify the protodeboronated byproduct.

Q4: How should I store trifluoromethylphenylboronic acids to ensure their stability?

A4: To maximize shelf-life, these reagents should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and oxygen, which can contribute to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions involving trifluoromethylphenylboronic acids.

Issue Potential Cause Recommended Action
Low product yield and formation of trifluoromethylbenzene byproduct Protodeboronation of the trifluoromethylphenylboronic acid 1. Use a stabilized boronic acid surrogate: Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2] These surrogates provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[1] 2. Optimize the base: Employ a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3, or CsF) instead of strong bases like NaOH or KOH to reduce the rate of base-catalyzed protodeboronation.[2] 3. Lower the reaction temperature: If feasible for the specific catalytic cycle, reducing the temperature can decrease the rate of decomposition. 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.[2] 5. Degas solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can also contribute to boronic acid degradation.
Inconsistent reaction outcomes Variable quality of the boronic acid reagent 1. Assess reagent purity: Use a fresh bottle of the trifluoromethylphenylboronic acid or assess the purity of the existing stock using techniques like NMR. 2. Proper storage: Ensure the reagent has been stored under appropriate conditions (cool, dry, inert atmosphere).
Reaction fails to initiate or proceeds very slowly Suboptimal catalyst system or reaction conditions for the specific isomer 1. Catalyst and ligand screening: The optimal palladium catalyst and ligand can vary. For electron-deficient boronic acids, ligands such as SPhos may be effective.[3] 2. Solvent choice: The choice of solvent can influence both the solubility of the reagents and the reaction kinetics. Aprotic solvents are generally preferred.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a trifluoromethylphenylboronic acid, with recommendations for minimizing decomposition.

Materials:

  • Aryl halide (1.0 equiv)

  • Trifluoromethylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K3PO4, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or a mixture with water such as dioxane/H2O 5:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, trifluoromethylphenylboronic acid, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate, dry vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the anhydrous, degassed solvent to the reaction vessel containing the solids.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the protodeboronated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Trifluoromethylphenylboronic Acid MIDA Ester

This protocol describes the conversion of a trifluoromethylphenylboronic acid to its more stable MIDA boronate ester.

Materials:

  • Trifluoromethylphenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Solvent (e.g., DMSO)

Procedure:

  • Dissolve the trifluoromethylphenylboronic acid and N-methyliminodiacetic acid in the solvent.

  • Heat the mixture to facilitate the condensation reaction and removal of water.

  • Monitor the reaction for the formation of the MIDA boronate.

  • Isolate the MIDA boronate ester, which is typically a stable, crystalline solid.

The resulting MIDA boronate can then be used in the Suzuki-Miyaura coupling (Protocol 1) in place of the free boronic acid. The MIDA boronate will undergo slow hydrolysis under the reaction conditions to release the active boronic acid.[4][5]

Visualizing Decomposition and Prevention Strategies

Decomposition_Pathway BoronicAcid Trifluoromethylphenyl- boronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Catalyst Pd(0) Catalyst ActiveCatalyst Oxidative Addition Complex Catalyst->ActiveCatalyst ArylHalide Aryl Halide ArylHalide->ActiveCatalyst Oxidative Addition Base Base (e.g., K3PO4) Base->Transmetalation Activation Base->Protodeboronation Catalyzes Water Water (Trace) Water->Protodeboronation Proton Source DesiredProduct Desired Biaryl Product DecompositionProduct Protodeboronated Byproduct ActiveCatalyst->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regeneration ReductiveElimination->DesiredProduct Protodeboronation->DecompositionProduct Prevention_Strategy Start Starting with Trifluoromethylphenylboronic Acid Stabilize Stabilize the Boronic Acid Start->Stabilize Optimize Optimize Reaction Conditions Start->Optimize MIDA Form MIDA Boronate Stabilize->MIDA Pinacol Form Pinacol Ester Stabilize->Pinacol Coupling Perform Catalytic Coupling MIDA->Coupling Pinacol->Coupling WeakBase Use Weaker Base (e.g., K3PO4, CsF) Optimize->WeakBase LowTemp Lower Reaction Temperature Optimize->LowTemp Anhydrous Ensure Anhydrous Conditions Optimize->Anhydrous Degas Degas Solvents Optimize->Degas WeakBase->Coupling LowTemp->Coupling Anhydrous->Coupling Degas->Coupling

References

Technical Support Center: Workup Procedures for Reactions Containing (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions to be aware of when using this compound?

A1: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound can be susceptible to several side reactions:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction can be promoted by the presence of water, strong bases, and elevated temperatures.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl byproduct. This can be influenced by the presence of oxygen and the palladium catalyst system used.

  • Boroxine Formation: Like many boronic acids, this compound can dehydrate to form a cyclic anhydride called a boroxine. This can affect the solubility and reactivity of the boronic acid. The addition of a controlled amount of water to the reaction can often shift the equilibrium back to the active boronic acid form.

Q2: How can I remove unreacted this compound and its byproducts from my reaction mixture?

A2: Several methods can be employed to remove boronic acid-related impurities:

  • Aqueous Base Wash: A common and effective method is to wash the organic reaction mixture with an aqueous basic solution (e.g., 1-2 M NaOH or K₂CO₃). The boronic acid, being acidic, will be converted to its boronate salt, which is soluble in the aqueous layer and can be separated.[1][2]

  • Silica Gel Chromatography: Standard silica gel chromatography can be used to separate the desired product from boronic acid residues. The polarity of the eluent system may need to be optimized.[1]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3]

  • Scavenger Resins: Specialized scavenger resins, such as those with diol functionalities, can selectively bind to and remove boronic acids from the reaction mixture.

Q3: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are some common troubleshooting steps?

A3: If your reaction is sluggish or incomplete, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial, especially for reactions involving electron-deficient boronic acids. Consider using more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Milder bases such as K₃PO₄ or Cs₂CO₃ are often effective and can help minimize side reactions like protodeboronation.

  • Solvent and Degassing: Ensure that the solvent is anhydrous (if required by the specific protocol) and has been thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvent systems include toluene, dioxane, or mixtures with water.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. Optimization of the reaction temperature is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions containing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product contaminated with boronic acid after aqueous workup. Insufficiently basic wash solution.Increase the concentration or volume of the aqueous base. Perform multiple extractions.
Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.
Low recovery of product after purification. Product has some solubility in the aqueous layer.Back-extract the aqueous washes with the organic solvent.
Product is co-eluting with byproducts during chromatography.Optimize the solvent system for chromatography, considering a gradient elution.
Presence of significant homocoupling byproduct. Oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintain an inert atmosphere.
Inefficient catalyst system.Screen different palladium catalysts and ligands.

Experimental Protocols

Below are detailed methodologies for common workup procedures.

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
  • Reaction Quenching: Once the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or 1 M K₂CO₃. Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Acid-Base Extraction for Removal of Boronic Acid Residues
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M NaOH solution. Repeat the extraction 2-3 times. This will remove the acidic boronic acid into the aqueous layer.[1]

  • Neutralization Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Further Purification: The resulting product can be further purified by chromatography or recrystallization if necessary.

Visualizations

Workup_Workflow cluster_purification Purification Options start Completed Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute extract Aqueous Workup (Wash with Base, Water, Brine) dilute->extract separate Separate Organic Layer extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purification crude_product->purify chromatography Column Chromatography purify->chromatography or recrystallization Recrystallization purify->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: A general experimental workflow for the workup and purification of Suzuki-Miyaura reactions.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Evaluate Base Choice start->check_base check_conditions Verify Reaction Conditions (Temperature, Degassing) start->check_conditions optimize_catalyst Screen Catalysts/Ligands check_catalyst->optimize_catalyst optimize_base Try Milder/Different Base (e.g., K3PO4, Cs2CO3) check_base->optimize_base optimize_conditions Adjust Temperature/ Ensure Inert Atmosphere check_conditions->optimize_conditions

Caption: A logical diagram for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

Comparative Analysis of Analytical Methods for Purity Assessment of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical techniques for determining the purity of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key building block in chemical synthesis. This document outlines the experimental protocols for several common methods and presents their performance characteristics in a comparative format.

Quantitative Data Summary

The following tables summarize the key performance indicators for the most common analytical methods used in the purity assessment of this compound and its structural analogs.

Table 1: Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18, 5 µm, 4.6 x 250 mmDB-5, 30 m x 0.25 mm, 0.25 µm film
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detection UV at 254 nmFlame Ionization (FID) or Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water)Derivatization to a volatile ester (e.g., with trimethylsilane) followed by dissolution in an organic solvent.
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Linearity (R²) >0.999>0.998
Primary Use Assay of the main component and non-volatile impurities.Analysis of volatile impurities and residual solvents.

Table 2: Comparison of Spectroscopic and Other Methods

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)Karl Fischer Titration
Principle Determination of the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.Titrimetric method for the determination of water content.
Instrument 400 MHz (or higher) NMR SpectrometerKarl Fischer Titrator
Solvent DMSO-d₆ or CDCl₃Methanol or specialized Karl Fischer solvent
Internal Standard Maleic acid or other suitable standardNot applicable
Sample Preparation Accurate weighing of the sample and internal standard, followed by dissolution in the deuterated solvent.Direct addition of the weighed sample to the titration vessel.
Precision High (<1% RSD)High (<2% RSD)
Primary Use Absolute quantification of the main component and structural elucidation of impurities.Accurate determination of water content.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of the purity of this compound and the quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 50 mL of a 1:1 mixture of Acetonitrile and Water.

Gas Chromatography (GC)

This method is primarily used for the analysis of volatile impurities and requires derivatization of the boronic acid.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 10 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation (Derivatization): To 10 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 60 °C for 30 minutes.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity without the need for a reference standard of the analyte itself.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Angle: 30°.

    • Acquisition Time: 4 s.

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 8.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Comparative Analysis of HPLC and GC-MS for Monitoring (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within drug discovery and development, robust analytical methods are paramount for reaction monitoring, impurity profiling, and quality control. (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a key building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The distinct physicochemical properties of boronic acids necessitate tailored analytical approaches. This guide provides a comparative overview of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of boronic acids and their derivatives. A variety of HPLC methods can be developed, with reversed-phase chromatography being the most common.

Experimental Protocol: HPLC-UV Analysis

A typical HPLC-UV method for monitoring the consumption of this compound and the formation of a biaryl product in a Suzuki-Miyaura coupling reaction is detailed below.

1. Instrumentation and Columns:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is recommended. Columns with low silanol activity are preferable to minimize potential interactions with the boronic acid functional group.[3][4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Accurately pipette 10 µL of the reaction mixture into a 1.5 mL vial.

  • Dilute with 990 µL of a 50:50 mixture of acetonitrile and water.

  • Vortex to ensure homogeneity.

  • Filter through a 0.45 µm syringe filter if particulates are present.

4. Instrument Parameters:

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the product)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution (ACN/H2O) ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and structural elucidation capabilities through mass spectrometry. However, due to the low volatility and polar nature of boronic acids, derivatization is a mandatory step prior to analysis.[5][6] This adds complexity to the sample preparation but allows for sensitive detection.

Experimental Protocol: GC-MS Analysis via Derivatization

A common approach involves the esterification of the boronic acid with a diol, such as pinacol, to form a more volatile and thermally stable boronate ester.[5]

1. Derivatization Procedure:

  • Pipette 50 µL of the reaction mixture into a GC vial.

  • Add 200 µL of a solution containing an excess of pinacol in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Add an internal standard if quantitative analysis is required.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before analysis.

2. Instrumentation:

  • A GC system equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

4. MS Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

GC-MS Workflow with Derivatization Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Derivatization Add Pinacol & Heat (60°C) ReactionMixture->Derivatization Cooling Cool to RT Derivatization->Cooling Injection GC Injection Cooling->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: Workflow for GC-MS analysis including the derivatization step.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

ParameterHPLC-UVGC-MS (with Derivatization)
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. Direct analysis of boronic acids.Suitable for volatile and semi-volatile compounds. Requires derivatization for boronic acids.[5][6]
Sample Preparation Simple dilution and filtration.More complex, requires a chemical derivatization step which must be optimized and validated.[5]
Separation Efficiency Good to excellent, highly versatile with various column chemistries and mobile phases.[7]Typically higher separation efficiency (narrower peaks) than conventional HPLC.
Detection UV detection provides quantitative data but limited structural information.Mass spectrometry provides high selectivity, sensitivity (especially in SIM mode), and structural confirmation.
Sensitivity (LOD/LOQ) Generally in the low µg/mL range. Can be improved with MS or fluorescent detectors.[7][8]Can achieve very low detection limits (pg/mL to ng/mL range), especially with SIM.[9]
Throughput Moderate; typical run times are 10-20 minutes.Can be lower due to the additional derivatization step.
Potential Issues On-column hydrolysis of related boronate esters, interactions with column silanol groups.[3][4]Incomplete or variable derivatization, potential for side reactions, thermal degradation of derivatives.

Alternative Analytical Techniques

While HPLC and GC-MS are the most common methods, other techniques can be employed for the analysis of boronic acids:

  • LC-MS: Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is highly effective for analyzing complex reaction mixtures and identifying unknown impurities.[7][10]

  • Non-Aqueous Capillary Electrophoresis (NACE): An alternative separation technique that can be used for the analysis of boronic acids and their esters without the limitations of traditional methods.[11]

  • Flame Atomic Absorption Spectrometry (FAAS): Can be used for the determination of total boron content, which can be useful for purity assessments, but it does not provide information on the molecular species.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of reactions involving this compound.

  • HPLC is often the method of choice for routine reaction monitoring due to its simplicity, direct analysis capabilities, and robustness. It provides reliable quantification of reactants and products.

  • GC-MS is superior when higher sensitivity or definitive structural confirmation of reaction components and byproducts is required. The necessity of derivatization is its main drawback, requiring careful method development and validation.

The selection of the most appropriate technique should be based on a thorough evaluation of the analytical objectives, including the need for speed, sensitivity, and structural information, within the context of the drug development process.

References

A Comparative Analysis of Reactivity: (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid and Its Isomers in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling partner is paramount to the success of synthetic strategies. This guide provides a detailed comparison of the reactivity of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid and its positional isomers, supported by experimental data on related compounds and established principles of organic chemistry. The focus will be on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The reactivity of substituted phenylboronic acids in palladium-catalyzed cross-coupling reactions is fundamentally governed by a combination of electronic and steric effects imparted by the substituents on the phenyl ring. The interplay of these factors determines the efficiency of key steps in the catalytic cycle, such as transmetalation.

Understanding the Substituent Effects

The subject of this guide, this compound, possesses two substituents with opposing electronic properties. The methyl group (-CH3) is a weak electron-donating group and can exert steric hindrance, particularly when positioned ortho to the boronic acid moiety.[1] In contrast, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which generally enhances the Lewis acidity of the boronic acid.[2][3][4] This increased acidity can facilitate the formation of the boronate anion, a key intermediate in the transmetalation step of the Suzuki-Miyaura coupling, thereby potentially increasing the reaction rate.[5]

The relative positions of the methyl and trifluoromethyl groups on the phenyl ring in different isomers will significantly influence the overall reactivity.

Comparative Reactivity Analysis

A key indicator of a boronic acid's reactivity is its Lewis acidity, which can be quantified by its pKa value. A lower pKa value indicates a stronger acid. A study on the isomers of trifluoromethylphenylboronic acid provides valuable insight into the electronic effects of the -CF3 group at different positions.

Table 1: Acidity (pKa) of Trifluoromethylphenylboronic Acid Isomers [2]

IsomerpKa
2-(Trifluoromethyl)phenylboronic acid9.45
3-(Trifluoromethyl)phenylboronic acid7.88
4-(Trifluoromethyl)phenylboronic acid7.82
Phenylboronic acid (for reference)8.83

Note: The pKa values were determined by spectrophotometric and potentiometric methods.

From this data, it is evident that the meta and para isomers of trifluoromethylphenylboronic acid are significantly more acidic than the ortho isomer and unsubstituted phenylboronic acid. The reduced acidity of the ortho isomer is attributed to steric hindrance from the bulky trifluoromethyl group, which impedes the change in geometry at the boron center upon hydroxide addition.[2][3]

Extrapolating from these findings to this compound and its isomers, we can predict the following reactivity trends in a reaction like the Suzuki-Miyaura coupling:

  • This compound: With the strongly electron-withdrawing -CF3 group meta to the boronic acid, this isomer is expected to have a relatively high Lewis acidity, promoting reactivity. The methyl group at the 3-position is unlikely to exert significant steric hindrance on the boronic acid at the 1-position.

  • Isomers with ortho-Methyl or ortho-Trifluoromethyl groups: Isomers such as (2-Methyl-5-(trifluoromethyl)phenyl)boronic acid or (2-(Trifluoromethyl)-5-methylphenyl)boronic acid would likely exhibit reduced reactivity. An ortho substituent, whether it be a methyl or trifluoromethyl group, will sterically hinder the approach of the palladium complex to the boronic acid moiety, thus slowing down the transmetalation step.[1] The steric effect of the trifluoromethyl group is expected to be more pronounced than that of the methyl group.

  • Isomers with para-substituents: An isomer like (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid would have the electron-withdrawing -CF3 group meta to the boronic acid, suggesting good electronic activation. The para-methyl group would have a minimal steric impact.

In general, isomers with substituents positioned further away from the boronic acid group (meta and para) are expected to be more reactive than their ortho-substituted counterparts, provided the electronic effects are favorable. The strong electron-withdrawing nature of the trifluoromethyl group in the meta or para position is a dominant factor in enhancing reactivity.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different boronic acid isomers.

General Procedure for Suzuki-Miyaura Coupling:

To a reaction vessel are added the aryl halide (1.0 mmol), the phenylboronic acid isomer (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol, 3 mol%), and a base such as K2CO3 (2.0 mmol). A suitable solvent system, for example, a mixture of toluene (4 mL) and water (1 mL), is then added. The reaction mixture is degassed with nitrogen or argon and then heated to a temperature between 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the absence of direct comparative experimental data for this compound and all its isomers, a reliable prediction of their relative reactivities can be made based on established electronic and steric principles. The strong electron-withdrawing effect of the trifluoromethyl group is a key determinant of reactivity, with its activating influence being most pronounced when in the meta or para position relative to the boronic acid. Conversely, steric hindrance from either the methyl or trifluoromethyl group in the ortho position is expected to significantly diminish reactivity. Therefore, this compound is anticipated to be a highly reactive coupling partner, superior to its isomers that feature ortho substitution. For definitive comparisons, it is recommended that researchers conduct parallel experiments under standardized conditions as outlined in the provided general protocol.

References

A Comparative Analysis of Trifluoromethyl- and Trifluoromethoxy-Substituted Phenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the physicochemical and biological properties of phenylboronic acids functionalized with -CF₃ and -OCF₃ groups.

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. When appended to the versatile phenylboronic acid scaffold—a key building block in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions—these groups impart distinct characteristics that can significantly influence acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comparative analysis of trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids, supported by experimental data, to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The key to leveraging these functional groups lies in understanding their impact on the fundamental properties of the parent phenylboronic acid. Acidity (pKa) and lipophilicity (LogP) are two critical parameters that dictate a molecule's behavior in biological systems.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is crucial for its reactivity and its ability to interact with biological targets, such as the active sites of enzymes.[4] The electron-withdrawing nature of both -CF₃ and -OCF₃ groups generally increases the acidity of the boronic acid (lowers the pKa) for meta and para isomers compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4][5] However, the position of the substituent dramatically influences this effect.

For the meta and para isomers, the strong inductive effect of both groups enhances Lewis acidity.[4][5] In the ortho position, a significant decrease in acidity is observed for both substituents. This is attributed to steric hindrance from the bulky ortho group, which impedes the geometric change from a trigonal planar acid to a tetrahedral boronate anion upon hydroxide binding.[4][5]

CompoundSubstituentPositionpKa (Potentiometric)pKa (Spectrophotometric)
Phenylboronic Acid-H-8.80-
Trifluoromethylphenylboronic Acid -CF₃ortho9.58 ± 0.169.45 ± 0.01
meta7.85 ± 0.057.88 ± 0.01
para7.90 ± 0.107.82 ± 0.01
Trifluoromethoxyphenylboronic Acid -OCF₃ortho9.49 ± 0.089.51 ± 0.04
meta7.96 ± 0.077.79 ± 0.02
para8.03 ± 0.078.11 ± 0.04
Data sourced from Gozdalik et al. (2019) and Adamczyk-Woźniak et al. (2021).[4][5][6]
Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorinated groups typically increases a molecule's lipophilicity. The trifluoromethoxy (-OCF₃) group is considered one of the most lipophilic substituents in medicinal chemistry, conferring greater lipophilicity than the trifluoromethyl (-CF₃) group.[1][7]

  • -CF₃ Group : Increases lipophilicity, with a Hansch π value of +0.88.[1] It is often used to enhance membrane permeability and metabolic stability.[1][3]

  • -OCF₃ Group : Significantly increases lipophilicity, with a Hansch π parameter of +1.04.[7] The combination of the lipophilic moiety and the polar oxygen atom allows for fine-tuning of LogP values to optimize bioavailability.[1]

Applications in Medicinal Chemistry and Drug Discovery

Both trifluoromethyl- and trifluoromethoxy-phenylboronic acids are invaluable reagents in synthetic and medicinal chemistry.

  • Synthetic Building Blocks : They are predominantly used as versatile coupling partners in Suzuki-Miyaura reactions to introduce the trifluoromethylphenyl or trifluoromethoxyphenyl moiety into complex molecular scaffolds.[8][9][10] This is a foundational step in the synthesis of numerous therapeutic agents and agrochemicals.[3][9]

  • Bioisosteric Replacement : The -CF₃ group can serve as a bioisostere for other atoms or groups, such as chlorine, to modulate electronic properties and improve binding affinity.[1]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making both -CF₃ and -OCF₃ groups highly resistant to metabolic degradation.[1][2] This can increase a drug's half-life and reduce the required dosage.[2]

  • Biological Activity : Studies have shown that these compounds can possess intrinsic biological activity. For instance, trifluoromethoxy-phenylboronic acid isomers have been investigated for their antibacterial potency, with docking studies suggesting potential interactions with essential bacterial enzymes like leucyl-tRNA synthetase (LeuRS) from Escherichia coli.[11][12]

Experimental Protocols

Reproducible and accurate data is paramount in comparative studies. Below are detailed methodologies for the key experiments discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the ionization constant by monitoring pH changes upon the addition of a titrant.

  • Preparation of Solutions :

    • Prepare a stock solution of the boronic acid (e.g., 0.01 M) in a suitable solvent, often a mixture like water/DMSO to ensure solubility.[13]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Prepare a buffer solution with a known pH for calibration of the pH meter.

  • Titration Procedure :

    • Calibrate a pH meter using standard buffers.

    • Place a known volume (e.g., 25 mL) of the boronic acid solution into a thermostatted titration vessel.

    • Insert the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using an autotitrator or a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

    • The experiment should be repeated at least three times to ensure reproducibility.[14]

G Workflow for pKa Determination (Potentiometric Titration) prep Prepare Solutions (Boronic Acid, Titrant) calib Calibrate pH Meter prep->calib titrate Titrate Sample with Base calib->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine pKa (Half-Equivalence Point) plot->analyze

Caption: Workflow for pKa determination.

Protocol 2: LogP Determination by HPLC Method

This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

  • Preparation of Solutions :

    • Prepare the mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).[15]

    • Prepare stock solutions of the test compounds (phenylboronic acids) and a series of reference compounds with known LogP values in the mobile phase.

  • Chromatographic Conditions :

    • Equilibrate a C18 reverse-phase HPLC column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

    • Use a UV detector set to a wavelength where the compounds absorb strongly.

  • Measurement :

    • Inject a small volume of a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each reference compound and the test compounds individually, recording their retention times (tᵣ).

  • Data Analysis :

    • Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀.

    • Calculate log k for each compound.

    • Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k values.

    • Determine the LogP of the test compounds by interpolating their measured log k values onto the calibration curve.[16]

G Workflow for LogP Determination (HPLC Method) prep_solutions Prepare Solutions (Mobile Phase, Standards, Samples) setup_hplc Equilibrate RP-HPLC System prep_solutions->setup_hplc measure_t0 Determine Dead Time (t₀) setup_hplc->measure_t0 run_standards Inject Standards Record Retention Times (tᵣ) measure_t0->run_standards run_samples Inject Test Samples Record Retention Times (tᵣ) measure_t0->run_samples calculate_logk Calculate log k for all compounds run_standards->calculate_logk run_samples->calculate_logk plot_curve Plot Calibration Curve (Known LogP vs. log k) calculate_logk->plot_curve determine_logp Determine Sample LogP from Calibration Curve plot_curve->determine_logp

Caption: Workflow for LogP determination.

Structure-Property Relationships

The observed physicochemical properties are a direct result of the electronic and steric effects exerted by the -CF₃ and -OCF₃ substituents.

G Substituent Effects on Phenylboronic Acid pKa substituent Substituent (-CF₃ or -OCF₃) inductive Strong Inductive Electron Withdrawal (-I) substituent->inductive resonance Weak Resonance Donation (+R for OCF₃) substituent->resonance steric Steric Hindrance (Ortho Position) substituent->steric meta_para Meta / Para Position inductive->meta_para Dominant Effect resonance->meta_para Minor Effect ortho Ortho Position steric->ortho Dominant Effect increased_acidity Increased Acidity (Lower pKa) meta_para->increased_acidity destabilization Inhibits Formation of Tetrahedral Boronate ortho->destabilization decreased_acidity Decreased Acidity (Higher pKa) destabilization->decreased_acidity

Caption: Factors influencing pKa.

Conclusion

Both trifluoromethyl- and trifluoromethoxy-phenylboronic acids are powerful tools for drug discovery, offering distinct advantages for modulating molecular properties. The choice between a -CF₃ and an -OCF₃ group depends on the specific design strategy. The -OCF₃ group provides a greater increase in lipophilicity, which can be beneficial for CNS penetration or enhancing membrane permeability, while both groups offer a significant boost in metabolic stability. A thorough understanding of how their positional isomerism affects acidity and steric profile is crucial for their successful application in the synthesis of next-generation therapeutics.

References

A Comparative Guide to the Electronic Properties of (3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a compound of growing interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its substituent groups. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring creates a complex electronic environment that can be effectively probed using Density Functional Theory (DFT). This guide provides a comparative analysis of the electronic properties of this compound, drawing on existing DFT studies of structurally similar compounds to offer insights into its potential behavior and applications.

Comparison of Electronic Properties

While direct experimental and extensive computational studies on this compound are not yet prevalent in published literature, we can infer its electronic characteristics by comparing it with closely related analogs that have been the subject of DFT investigations. The following table summarizes key electronic properties of relevant substituted phenylboronic acids, providing a framework for understanding the electronic profile of our target molecule.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)pKaComputational MethodReference
This compound TBDTBDTBDTBDEst.B3LYP/6-311G(d,p) (Proposed)-
3,5-Bis(trifluoromethyl)phenylboronic acid-9.71-2.587.13--B3LYP/6-311G(d,p)[1]
3-(Trifluoromethyl)phenylboronic acid----7.6Potentiometric[2]
Phenylboronic acid----8.86Potentiometric[2]
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid-----DFT Calculations[3][4]

TBD: To Be Determined via proposed DFT calculations. Est.: Estimated.

The strongly electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity (lower the pKa) of phenylboronic acids, as seen in the case of 3-(trifluoromethyl)phenylboronic acid compared to the unsubstituted phenylboronic acid[2]. The presence of two such groups in 3,5-bis(trifluoromethyl)phenylboronic acid results in a significant HOMO-LUMO gap[1]. For this compound, we can anticipate that the electron-donating methyl group will partially counteract the effect of the trifluoromethyl group, leading to a nuanced electronic structure.

Proposed Experimental and Computational Protocols

To fully elucidate the electronic properties of this compound, the following integrated experimental and computational approach is recommended.

Experimental Protocol: Potentiometric pKa Determination

A precise determination of the acidity of this compound can be achieved through potentiometric titration.

  • Preparation of Solutions : Prepare a standardized solution of the boronic acid in a suitable solvent system (e.g., water-methanol mixture). Also, prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration : Titrate the boronic acid solution with the strong base, monitoring the pH using a calibrated pH meter after each addition of the titrant.

  • Data Analysis : Plot the pH versus the volume of base added. The pKa can be determined from the half-equivalence point of the titration curve.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations will provide detailed insights into the electronic structure and properties.

  • Geometry Optimization : The molecular geometry of this compound will be optimized using a suitable level of theory, such as B3LYP with the 6-311G(d,p) basis set, which has been successfully applied to similar compounds[1].

  • Frequency Calculations : Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Electronic Property Calculations : Using the optimized geometry, single-point energy calculations will be performed to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability[5].

    • Molecular Electrostatic Potential (MEP) : The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Dipole Moment : The magnitude and direction of the molecular dipole moment will be calculated to understand the overall polarity of the molecule.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the proposed research workflow and the key electronic interactions within the molecule.

G Figure 1: Proposed Research Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis (DFT) cluster_analysis Comparative Analysis synthesis Synthesis & Purification pka Potentiometric pKa Determination synthesis->pka compare Comparison with Analogs pka->compare opt Geometry Optimization (B3LYP/6-311G(d,p)) freq Frequency Calculation opt->freq elec Electronic Properties (HOMO, LUMO, MEP) freq->elec elec->compare

Caption: Figure 1: Proposed Research Workflow

G Figure 2: Key Electronic Influences Phenyl Ring Phenyl Ring B(OH)2 Boronic Acid (Electron Acceptor) Phenyl Ring->B(OH)2 CH3 Methyl Group (Electron Donating) CH3->Phenyl Ring CF3 Trifluoromethyl (Electron Withdrawing) CF3->Phenyl Ring

Caption: Figure 2: Key Electronic Influences

Conclusion

The unique substitution pattern of this compound suggests a rich and complex electronic landscape. While direct experimental data is limited, a comparative analysis based on DFT studies of analogous compounds provides a valuable predictive framework. The proposed integrated experimental and computational workflow will enable a comprehensive characterization of its electronic properties, paving the way for its rational application in drug design and materials development. The interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is expected to fine-tune the acidity, reactivity, and intermolecular interaction potential of this promising molecule.

References

A Head-to-Head Showdown: (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid vs. Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, relies on the crucial interplay between an organohalide and an organoboron species. This guide provides an objective, data-driven comparison of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid and its corresponding boronic esters, offering insights into their respective performance, stability, and optimal use cases.

The core of this comparison lies in the trade-off between the inherent reactivity of boronic acids and the enhanced stability of their ester derivatives, such as pinacol esters. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields under certain conditions. However, this reactivity comes at the cost of lower stability; they are often susceptible to degradation through processes like protodeboronation, especially when dealing with electron-deficient structures like the trifluoromethylphenyl moiety.

Conversely, boronic esters, particularly pinacol esters, are favored for their superior stability. They are typically crystalline solids that are easier to handle, purify, and store for extended periods. This stability is crucial in multi-step syntheses or when working with sensitive substrates. The trade-off is that they may exhibit lower reactivity, sometimes requiring more forcing conditions or longer reaction times to achieve comparable yields to the parent boronic acid.

This guide benchmarks the performance of these two classes of reagents using specific experimental data to inform your synthetic strategy.

Quantitative Performance Comparison

The following table summarizes experimental data for Suzuki-Miyaura cross-coupling reactions using an electron-deficient trifluoromethyl-substituted phenylboronic acid and a structurally similar, highly electron-deficient, pinacol boronate ester.

Disclaimer: The data presented below is compiled from different experimental sources for structurally similar but not identical reagents. This serves as a representative comparison, but direct head-to-head results may vary under specific, identical conditions.

Boron ReagentCoupling PartnerCatalyst SystemBase / SolventTime (h)Temp (°C)Yield (%)
3-(Trifluoromethyl)phenylboronic acid2,3,4,5-TetrabromofuranPd(PPh₃)₄ (3 mol%)2M K₂CO₃ (aq) / 1,4-Dioxane58082%[1]
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Toluene, EtOH, H₂O1210095%[2][3]

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is a well-established procedure involving the careful assembly of reagents under an inert atmosphere. The choice between a boronic acid and a boronate ester does not fundamentally change the sequence of events but may influence the choice of base and the necessity for anhydrous conditions.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Halide, Boron Reagent (Acid or Ester), and Base in a dry flask B Add Solvent(s) A->B C Degas the mixture (e.g., Argon bubbling) B->C D Add Palladium Catalyst and Ligand C->D E Heat the reaction mixture with vigorous stirring D->E F Monitor progress (TLC, LC-MS, GC-MS) E->F G Cool to RT & perform aqueous workup F->G H Extract with organic solvent G->H I Dry, filter, and concentrate the organic phase H->I J Purify the crude product (e.g., Column Chromatography) I->J K Final Product J->K Characterization (NMR, MS)

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in the comparison table. These serve as a practical guide for researchers looking to replicate or adapt these reactions.

Protocol 1: Coupling of 3-(Trifluoromethyl)phenylboronic acid with 2,3,4,5-Tetrabromofuran[1]
  • Reaction Setup: A pressure tube is charged with 2,3,4,5-tetrabromofuran (96 mg, 0.25 mmol), 3-(trifluoromethyl)phenylboronic acid (208 mg, 1.10 mmol, 4.4 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (9 mg, 3 mol%).

  • Reagent Addition: 1,4-Dioxane (2.5 mL) is added, followed by an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 0.5 mL).

  • Reaction Conditions: The mixture is sealed and heated to 80 °C under an Argon atmosphere for 5 hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with dichloromethane (3 x 25 mL). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the product, 2,3,4,5-Tetrakis(3-(trifluoromethyl)phenyl)furan.

  • Yield: 132 mg (82%).

Protocol 2: Coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester with 4-Bromoanisole[2][3]
  • Reaction Setup: In a reaction tube, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.) are combined.

  • Catalyst and Solvent Addition: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%) is added. A solvent mixture of toluene, ethanol, and water (in a ratio appropriate to ensure dissolution, e.g., 4:1:1) is then added.

  • Reaction Conditions: The tube is sealed, and the mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

  • Yield: 95% (for the analogous coupling with 4-bromo-N,N-dimethylaniline). The high efficiency is representative for electron-rich aryl bromides.[2]

Conclusion

The choice between this compound and its boronic ester counterparts is not a matter of inherent superiority but of strategic selection based on the specific demands of the synthesis.

  • This compound is an excellent choice when high reactivity is desired and the stability of the reagent is not a limiting factor. As demonstrated, it can participate efficiently in complex, multiple-coupling reactions, achieving high yields under relatively mild conditions.

  • Boronic esters , such as the pinacol ester, are the reagents of choice when stability is paramount. For multi-step syntheses, for substrates prone to decomposition, or for building block libraries requiring long-term storage, the robustness of the boronate ester is a significant advantage. The data shows that with an appropriate catalyst system, highly electron-deficient boronate esters can achieve excellent yields, demonstrating their utility in modern synthetic challenges.

Ultimately, the optimal reagent depends on a careful evaluation of the substrate scope, reaction conditions, and the overall synthetic strategy. This guide provides the foundational data and protocols to empower researchers to make an informed decision, optimizing their path to the target molecule.

References

A Comparative Guide to the Synthesis of Novel Compounds Using (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1] (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid is a key building block for introducing this valuable functional group onto a variety of molecular scaffolds. This guide provides a comparative analysis of its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, alongside alternative reagents, supported by experimental data.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the reaction's efficiency.

The presence of an electron-withdrawing trifluoromethyl group on the phenyl ring of this compound can influence the electronic properties of the molecule, often leading to improved reactivity and selectivity in the coupling process.[1] The additional methyl group can also impact the steric hindrance and electronic nature of the reagent.

The following tables present a compilation of representative data from the literature for Suzuki-Miyaura coupling reactions involving this compound and its alternatives. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature; therefore, the data presented should be interpreted as illustrative of typical performance.

Table 1: Suzuki-Miyaura Coupling Performance of this compound with Various Aryl Halides

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001685
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292
1-Bromo-4-chlorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288
3-BromopyridineXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O1100.6778

Note: Data is compiled from various sources and represents typical yields. Direct comparison may be limited due to variations in experimental conditions.

Table 2: Comparative Performance of Alternative Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
3-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001290
3,5-Bis(trifluoromethyl)phenylboronic acid1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001688
3-Tolylboronic acid4-BromoanisolePd(OAc)₂ / PCy₃Cs₂CO₃Toluene/H₂O80298
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295

Note: This table provides a qualitative comparison based on representative data. The reactivity can be highly substrate-dependent.

Experimental Protocols

Below are detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions, which can be adapted for use with this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

For accelerated reaction times, especially with less reactive coupling partners, microwave irradiation can be employed.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) for the designated time (e.g., 40 minutes).

  • After the reaction, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide Reaction_Vessel Reaction Vessel (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Novel Compound Purification->Product

Caption: Experimental workflow for the synthesis of novel compounds via Suzuki-Miyaura coupling.

Boronic_Acid_Comparison cluster_alternatives Alternative Boronic Acids cluster_properties Key Properties Target This compound Reactivity Reactivity Target->Reactivity Influenced by -CF3 (EWG) Steric_Hindrance Steric Hindrance Target->Steric_Hindrance Influenced by -CH3 & -CF3 Alt1 3-(Trifluoromethyl)phenylboronic acid Alt1->Reactivity Stability Stability Alt1->Stability Alt1->Steric_Hindrance Alt2 3,5-Bis(trifluoromethyl)phenylboronic acid Alt2->Reactivity Alt2->Stability Alt2->Steric_Hindrance Alt3 3-Tolylboronic acid Alt3->Reactivity Alt3->Stability Alt3->Steric_Hindrance

Caption: Logical relationship of key properties for the target boronic acid and its alternatives.

References

Acidity of Substituted Trifluoromethylphenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity, represented by pKa values, of ortho-, meta-, and para-substituted trifluoromethylphenylboronic acids. The inclusion of experimental data and detailed protocols aims to support researchers in understanding the physicochemical properties of these compounds, which are crucial for applications in medicinal chemistry and materials science. Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a key factor in their interaction with biological targets and their reactivity in chemical syntheses.

Data Summary: pKa Values of Trifluoromethylphenylboronic Acid Isomers

The acidity of trifluoromethylphenylboronic acids is significantly influenced by the position of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring. The table below summarizes the experimentally determined pKa values for the ortho, meta, and para isomers, as measured by potentiometric and spectrophotometric titrations.

CompoundSubstituent PositionpKa (Potentiometric)pKa (Spectrophotometric)
ortho-Trifluoromethylphenylboronic acidortho9.58 ± 0.169.45 ± 0.01
meta-Trifluoromethylphenylboronic acidmeta7.85 ± 0.057.88 ± 0.01
para-Trifluoromethylphenylboronic acidpara7.90 ± 0.107.82 ± 0.01

Analysis of Acidity Trends:

The experimental data reveals a clear trend in the acidity of the isomers. The meta and para isomers are considerably more acidic (lower pKa values) than the ortho isomer.[1] This is attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which enhances the Lewis acidity of the boronic acid moiety.[1]

In contrast, the ortho isomer is significantly less acidic. This reduced acidity is a result of steric hindrance.[1] The bulky trifluoromethyl group in the ortho position sterically inhibits the change in geometry from a trigonal planar boronic acid to a tetrahedral boronate anion upon binding with a Lewis base (e.g., a hydroxide ion).[1] This steric strain outweighs the inductive effect, leading to a higher pKa value.

Experimental Protocols

The pKa values presented in this guide were determined using potentiometric and spectrophotometric titration methods.[1] Below are detailed protocols for these key experiments.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution during titration with a standardized acid or base.[2][3]

1. Reagents and Equipment:

  • Substituted trifluoromethylphenylboronic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized water

  • pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Nitrogen gas source

2. Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[1]

  • Sample Preparation: Accurately weigh and dissolve the trifluoromethylphenylboronic acid sample in deionized water to prepare a solution with a concentration of at least 10⁻⁴ M.[1][2] Add KCl solution to maintain a constant ionic strength of 0.15 M.[1]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[1]

  • Initial Acidification: Place the reaction vessel on a magnetic stirrer, immerse the pH electrode, and begin stirring. Acidify the sample solution to approximately pH 2 by adding 0.1 M HCl.

  • Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize (a drift of less than 0.01 pH units per minute).[1]

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12. The equivalence point is identified as the point of maximum slope on the titration curve (pH vs. volume of NaOH added).

  • pKa Calculation: The pKa is determined from the pH value at the half-equivalence point.

  • Replicates: Perform at least three independent titrations for each compound to ensure the reproducibility of the results.[1]

Spectrophotometric Titration for pKa Determination

Spectrophotometric titration is a sensitive method for determining pKa values, particularly for compounds with a UV-active chromophore near the ionization site.[2]

1. Reagents and Equipment:

  • Substituted trifluoromethylphenylboronic acid sample

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the trifluoromethylphenylboronic acid in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution in different buffers to achieve a range of pH values. Ensure the final concentration of the boronic acid is the same in each buffered solution.

  • Spectral Measurement:

    • Measure the UV-Vis absorption spectrum of the boronic acid in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species.

    • Measure the UV-Vis absorption spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated (boronate) species.

    • Measure the UV-Vis absorption spectra of the samples in the series of buffered solutions.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the solutions. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms of the boronic acid are equal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the pKa of a substituted trifluoromethylphenylboronic acid using potentiometric titration.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis reagent_prep Reagent Preparation (0.1M NaOH, 0.1M HCl, 0.15M KCl) sample_prep Sample Solution Preparation (≥10⁻⁴ M Boronic Acid in H₂O + KCl) reagent_prep->sample_prep purge Purge with N₂ (Remove CO₂) sample_prep->purge ph_cal pH Meter Calibration (pH 4, 7, 10 Buffers) acidify Acidify Sample (to pH ~2 with HCl) ph_cal->acidify purge->acidify titrate Titrate with 0.1M NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume NaOH) record->plot equiv_point Determine Equivalence Point plot->equiv_point half_equiv Determine Half-Equivalence Point equiv_point->half_equiv pka_calc pKa = pH at Half-Equivalence half_equiv->pka_calc

Caption: Workflow for pKa determination by potentiometric titration.

References

A Comparative Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling with (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is critical for the success of this reaction, particularly when employing electronically deactivated or sterically hindered substrates such as (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid. This guide provides a comparative analysis of various palladium catalysts for the coupling of this challenging boronic acid with aryl halides, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with 3-(trifluoromethyl)phenylboronic acid, a structurally similar analogue to this compound. The data has been compiled from various sources and provides a baseline for catalyst selection. It is important to note that reaction yields are highly dependent on the specific substrates, ligands, bases, and solvents used.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole3-(Trifluoromethyl)phenylboronic acidEt₃NDioxane80Overnight11[1]
Pd(dppf)Cl₂2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole3-(Trifluoromethyl)phenylboronic acidEt₃NDioxane80OvernightNo product[1]
Pd(PPh₃)₄2,3,4,5-Tetrabromofuran3-(Trifluoromethyl)phenylboronic acidK₂CO₃1,4-Dioxane803-582[2]

Note: The data presented for 3-(trifluoromethyl)phenylboronic acid is used as a proxy due to the limited availability of specific data for this compound. The additional methyl group in the target compound may introduce further steric hindrance, potentially influencing reaction kinetics and yields.

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. These protocols are generalized and may require optimization for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures found in the literature.[2][3]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF; 5-10 mL)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent and, if required, degassed water.

  • Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can significantly reduce reaction times.[3]

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent.

  • Seal the vial securely.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the general procedure.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'B(OR)₂ + Base BaseX [X-B(OR)₂OH]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Product RedElim Reductive Elimination ArX Ar-X Boronic Ar'B(OR)₂ + Base Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent start->setup degas Degas Mixture (Inert Atmosphere) setup->degas reaction Heating and Stirring (Monitor Progress) degas->reaction workup Aqueous Workup: - Dilution - Extraction - Washing reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

References

A Spectroscopic Comparison of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid and its structurally related derivatives. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these important building blocks in organic synthesis and drug discovery. The supporting data presented herein is compiled from various sources and is intended to facilitate spectroscopic analysis and interpretation.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with a methyl group, a trifluoromethyl group, and a boronic acid moiety.[1] This substitution pattern imparts unique electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl group can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a desirable feature in medicinal chemistry.

This guide will compare the spectroscopic characteristics of this compound with its isomers and other derivatives, providing a basis for distinguishing between them and understanding the influence of substituent positioning on their spectral properties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Direct spectroscopic data for this compound (CAS 850411-13-1) is available from suppliers such as BLDpharm.[2][3] The data for related compounds is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)B(OH)₂ Protons (ppm)Solvent
This compoundData not publicly availableData not publicly availableData not publicly available-
2-Methyl-5-(trifluoromethyl)phenylboronic acid7.5-8.0 (m)2.5 (s)5.5 (br s)CDCl₃
3-Methyl-4-(trifluoromethyl)phenylboronic acid7.8-8.1 (m)2.5 (s)5.6 (br s)CDCl₃
3,5-Bis(trifluoromethyl)phenylboronic acid8.3 (s, 2H), 8.0 (s, 1H)-8.6 (br s, 2H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)CF₃ Carbon (ppm)C-B Carbon (ppm)Solvent
This compoundData not publicly availableData not publicly availableData not publicly availableData not publicly available-
Phenylboronic acid135.9, 133.5, 128.3, 127.8--~130 (broad)DMSO-d₆[4]
3,5-Bis(trifluoromethyl)phenylboronic acid134.5, 132.0 (q), 128.5, 123.0 (q)-125.1 (q, J=272 Hz)~131 (broad)DMSO-d₆

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundChemical Shift (ppm)Solvent
This compoundData not publicly available-
3-Methyl-4-(trifluoromethyl)phenylboronic acid-61.5CDCl₃
3,5-Bis(trifluoromethyl)phenylboronic acid-62.8DMSO-d₆

Table 4: ¹¹B NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundChemical Shift (ppm)Solvent
This compoundData not publicly available-
Phenylboronic acid~30 (broad)Various[5]
(Trifluoromethoxy)phenylboronic acids28.3 - 28.7Acetone-d₆[6]

Table 5: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)

CompoundO-H StretchC-H AromaticC=C AromaticB-O StretchC-F Stretch
This compoundData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
3,5-Bis(trifluoromethyl)phenylboronic acid3357 (broad)~3100~1620, 1470~13501100-1200
Phenylboronic Acid~3300 (broad)~3060~1600, 1450~1350-

Table 6: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightIonization MethodKey Fragments (m/z)
This compoundC₈H₈BF₃O₂[1]203.95[1]ESI, EI[M-H]⁻, [M-H₂O]⁺
3-(Trifluoromethyl)phenylboronic acidC₇H₆BF₃O₂[7]189.93[7]ESI, EI[M-H]⁻, [M-H₂O]⁺
3,5-Bis(trifluoromethyl)phenylboronic acidC₈H₅BF₆O₂[8]257.93[8]ESI, EI[M-H]⁻, [M-H₂O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for arylboronic acids and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[6] Arylboronic acids can form cyclic anhydrides (boroxines), which can lead to complex spectra. The choice of solvent can influence the equilibrium between the acid and the boroxine. Acetone-d₆ is often a good choice for minimizing this issue.[6]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumentation and Parameters:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra on a 100 MHz or higher field spectrometer. Use proton decoupling. A greater number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Use a spectrometer with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

  • ¹¹B NMR: A broadband probe is required. The spectra often show broad signals due to the quadrupolar nature of the boron nucleus.[5]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid boronic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[11]

  • Clean the crystal and anvil thoroughly after the measurement.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

  • The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

  • Acquire spectra in both positive and negative ion modes to observe the protonated/deprotonated molecular ions and characteristic fragments. Arylboronic acids often show a prominent [M-H]⁻ ion in negative mode.[13]

Electron Ionization (EI)-MS:

  • For volatile derivatives (e.g., pinacol esters), direct injection into a GC-MS system can be used.

  • For less volatile boronic acids, derivatization to a more volatile form (e.g., silylation) may be necessary.[12]

  • A typical EI-MS experiment uses an ionization energy of 70 eV.

  • The fragmentation pattern will provide structural information, often showing the loss of water ([M-H₂O]⁺) from the molecular ion.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_output Output Sample_A This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample_A->NMR IR IR Spectroscopy (ATR-FTIR) Sample_A->IR MS Mass Spectrometry (ESI, EI) Sample_A->MS Sample_B Derivative 1 (e.g., Isomer) Sample_B->NMR Sample_B->IR Sample_B->MS Sample_C Derivative 2 (e.g., Ester) Sample_C->NMR Sample_C->IR Sample_C->MS Data_Analysis Spectral Interpretation (Peak Assignment, Fragmentation) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis (Tables, Overlays) Data_Analysis->Comparison Report Characterization Report Comparison->Report

Caption: Workflow for Spectroscopic Comparison.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedural guidance for the safe handling of (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols mitigates risks to personnel and the environment, upholding the integrity of your research operations.

Immediate Safety and Handling

Before any procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential for minimizing exposure. The following table summarizes the recommended equipment for handling this compound, based on general safety guidelines for boronic acid derivatives.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a potential for splashing.[2][3]
Hands Chemical-Resistant GlovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3] Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's resistance chart for the specific chemical and solvents being used.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely.
Respiratory N95 Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] A full-face respirator may be necessary for large spills or in poorly ventilated areas.
Feet Closed-Toed ShoesLeather or chemically resistant material is recommended. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all required equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Weighing and Transfer: this compound is typically a solid.[5] When weighing and transferring the powder, do so carefully to avoid creating dust. Use a spatula and weighing paper within the fume hood.

  • In Solution: When preparing solutions, add the solid to the solvent slowly while stirring. Boronic acids can be sensitive to strong oxidizing agents and strong bases.[2]

  • Reaction Quenching and Workup: Be cautious during reaction quenching and extraction procedures. These steps may generate heat or pressure.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[6][7] Decontaminate the work area within the fume hood.

Disposal Plan: Managing Waste

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]

  • Liquid Waste: Collect any solutions containing the boronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent in a chemical fume hood. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing and allowing the container to dry, deface the original label before disposing of it according to your institution's guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials in Hood prep_hood->prep_materials handle_weigh Weigh and Transfer Solid prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_solid Segregate Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_container Triple-Rinse Empty Containers cleanup_decontaminate->cleanup_container cleanup_dispose Dispose of Waste via EHS cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_container->cleanup_dispose

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.